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D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt Documentation Hub

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  • Product: D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt
  • CAS: 1246355-68-9

Core Science & Biosynthesis

Foundational

Decoding the Mechanism of Action of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) in Calcium Signaling

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary: The Evolution of Inositol Polyphosphate Signaling For decades, D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3 or IP3) monopol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary: The Evolution of Inositol Polyphosphate Signaling

For decades, D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3 or IP3) monopolized the spotlight as the primary soluble second messenger responsible for mobilizing intracellular calcium (Ca²⁺) from the endoplasmic reticulum (ER). However, the phosphorylation of IP3 by IP3 3-kinase (IP3K) yields D-myo-Inositol 1,3,4,5-tetrakis(phosphate) (Ins(1,3,4,5)P4 or IP4) , a highly charged polyphosphate that acts not merely as an inactive metabolite, but as a critical, autonomous signaling hub.

As a Senior Application Scientist navigating the complexities of intracellular signaling, I have designed this technical guide to dissect the mechanistic duality of IP4. We will explore how IP4 regulates pleckstrin homology (PH) domain-containing proteins, modulates Store-Operated Calcium Entry (SOCE), and outline the self-validating experimental protocols required to accurately quantify these highly transient interactions in drug discovery workflows.

Core Mechanisms of IP4-Mediated Calcium Regulation

IP4 does not typically release Ca²⁺ directly from intracellular stores. Instead, it acts as a spatiotemporal modulator, fine-tuning the sensitivity of the cell to IP3 and regulating the influx of extracellular Ca²⁺.

The Itk/PLCγ1 Axis: A Positive Feedback Loop

One of the most definitively characterized mechanisms of IP4 action occurs in immune cells (e.g., T-cells). Upon T-cell receptor activation, IP3 is generated and subsequently converted to IP4. IP4 specifically binds to the PH domain of the Tec family kinase Itk (Interleukin-2-inducible T-cell kinase).

  • The Mechanistic Causality: The PH domain of Itk natively binds to PIP3 (Phosphatidylinositol (3,4,5)-trisphosphate) at the plasma membrane. However, IP4 acts as a soluble structural analog to the headgroup of PIP3. By binding to the Itk PH domain, IP4 promotes the oligomerization and optimal membrane recruitment of Itk, which subsequently phosphorylates and activates PLCγ1. This creates a positive feedback loop: more PLCγ1 activation leads to more IP3, more IP4, and sustained Ca²⁺ signaling required for gene expression.

Modulation of Store-Operated Calcium Entry (SOCE) via GAP1^IP4BP

Following the depletion of ER Ca²⁺ stores by IP3, the STIM1 sensor activates Orai1 channels at the plasma membrane to initiate SOCE. IP4 regulates this process through its high-affinity interaction with GAP1^IP4BP (also known as RASA3), a Ras GTPase-activating protein.

  • The Mechanistic Causality: GAP1^IP4BP natively inhibits Ca²⁺ entry pathways to prevent cellular toxicity. When IP4 levels rise, IP4 binds to GAP1^IP4BP, inducing a conformational change that relieves this inhibition, thereby facilitating sustained SOCE.

IP4_Mechanism PIP2 PI(4,5)P2 IP3 Ins(1,4,5)P3 PIP2->IP3 Yields PLC PLCγ1 PLC->PIP2 Hydrolyzes IP4 Ins(1,3,4,5)P4 IP3->IP4 Phosphorylated by IP3R IP3 Receptor (ER) IP3->IP3R Activates IP3K IP3 3-Kinase (IP3K) IP3K->IP4 Catalyzes Itk Itk Kinase (PH Domain) IP4->Itk Binds Itk->PLC Recruits/Activates Ca_Release Ca2+ Release IP3R->Ca_Release Triggers SOCE Store-Operated Ca2+ Entry Ca_Release->SOCE ER Depletion

Fig 1: IP4-mediated positive feedback loop in calcium signaling.

Quantitative Binding and Kinetic Data

To design effective therapeutics or molecular probes targeting this pathway, one must understand the distinct binding affinities of inositol phosphates. The table below summarizes the kinetic parameters that dictate IP4's physiological role.

MoleculeTarget ProteinBinding Affinity (Kd)Physiological Effect
Ins(1,4,5)P3 IP3R (ER Membrane)~10 - 50 nMDirect Ca²⁺ release from the ER
Ins(1,3,4,5)P4 GAP1^IP4BP~10 - 20 nMRelieves inhibition of SOCE
Ins(1,3,4,5)P4 Itk (PH Domain)~300 nMEnhances PLCγ1 activation
Ins(1,3,4,5)P4 Synaptotagmin II~30 µMModulates synaptic vesicle fusion

Data synthesized from foundational kinetic assays .

Experimental Workflows & Protocols

Investigating IP4 is notoriously difficult due to its high negative charge (making it membrane-impermeable) and its rapid degradation by intracellular 5-phosphatases. The following protocols are designed as self-validating systems , incorporating specific controls to ensure data integrity.

Protocol 1: Real-Time Single-Cell Calcium Imaging via UV-Photolysis

To isolate the specific effect of IP4 from IP3, we cannot simply stimulate the cell (which produces both). We must bypass the receptor entirely using caged compounds.

Rationale (Causality): Microinjecting standard IP4 is flawed because cellular phosphatases degrade it before measurements begin. By using caged-IP4 (ci-IP4), the molecule remains inert until a targeted UV laser pulse cleaves the caging group, providing precise temporal control over the intracellular IP4 spike.

  • Cell Preparation: Plate HEK293 cells expressing the target PH-domain protein on glass-bottom 35mm dishes.

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM (a ratiometric Ca²⁺ indicator) for 30 minutes at 37°C. Wash 3x with standard extracellular buffer (HEPES-buffered saline, 2mM Ca²⁺).

  • Microinjection: Microinject cells with a solution containing 10 µM ci-IP4 (caged-Ins(1,3,4,5)P4).

    • Self-Validating Control: Inject a separate cohort with caged L-myo-inositol 1,3,4,5-tetrakisphosphate (the biologically inactive enantiomer) to rule out non-specific charge or UV-laser artifacts.

  • Photolysis & Acquisition: Mount the dish on an epifluorescence microscope. Expose the targeted cell to a 355 nm UV flash (1-2 seconds) to un-cage the IP4.

  • Ratiometric Analysis: Record Fura-2 emission at 510 nm following alternating excitation at 340 nm and 380 nm. Calculate the 340/380 ratio to determine absolute intracellular Ca²⁺ concentrations.

Protocol 2: Surface Plasmon Resonance (SPR) for IP4-PH Domain Kinetics

Determining the exact kon​ and koff​ rates of IP4 binding to target proteins requires label-free kinetic analysis.

Rationale (Causality): Why SPR over Isothermal Titration Calorimetry (ITC)? IP4 is highly expensive to synthesize, and ITC requires high micromolar concentrations of ligand. SPR requires significantly less material. Furthermore, we immobilize the protein, not the IP4. Immobilizing IP4 via its phosphate groups would cause severe steric hindrance and destroy the exact structural motif recognized by the PH domain.

SPR_Protocol S1 1. Chip Functionalization (Immobilize PH-domain via Amine Coupling) S2 2. Baseline Stabilization (Flow HEPES buffer, pH 7.4 + 150mM NaCl) S1->S2 S3 3. Analyte Injection (Titrate IP4: 10nM - 1µM) S2->S3 S4 4. Dissociation Phase (Wash with running buffer) S3->S4 S5 5. Kinetic Analysis (Fit sensorgrams to 1:1 Langmuir model) S4->S5

Fig 2: SPR workflow for quantifying IP4-protein binding kinetics.

Step-by-Step Execution:

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS. Inject recombinant Itk-PH domain (ligand) until a target level of ~1000 Response Units (RU) is reached. Quench with ethanolamine.

    • Self-Validating Control: In the reference flow cell, immobilize a mutant Itk-PH domain (e.g., R29A) that cannot bind IP4. This allows for the subtraction of bulk refractive index changes caused by the highly charged IP4 analyte.

  • Buffer Optimization: Use a running buffer mimicking intracellular conditions (e.g., 10 mM HEPES pH 7.4, 150 mM KCl, 0.05% Tween-20). Crucial: Avoid buffers with high divalent cations (Mg²⁺/Ca²⁺) which can chelate the phosphate groups of IP4.

  • Analyte Injection: Inject a concentration series of pure Ins(1,3,4,5)P4 (10 nM to 1 µM) at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Regeneration: Because IP4 binding is typically transient, the baseline usually recovers fully during the dissociation phase without the need for harsh regeneration solutions.

  • Data Fitting: Subtract the reference cell data and fit the resulting curves to a 1:1 Langmuir binding model to extract KD​ , ka​ , and kd​ .

Conclusion

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) is a master regulator of intracellular calcium dynamics, bridging the gap between initial IP3-mediated ER depletion and sustained extracellular calcium entry. By acting as a soluble PIP3 analog and a modulator of GAP proteins, IP4 ensures the robust, sustained calcium signals required for complex cellular responses like immune cell activation. For drug development professionals, targeting the IP4 binding pockets of kinases like Itk presents a highly specific therapeutic avenue for immunomodulation, completely distinct from traditional kinase active-site inhibitors.

References

  • Huang, Y. H., et al. (2007). "Inositol-1,3,4,5-tetrakisphosphate controls proapoptotic Bim gene expression and T cell development." Nature, 448(7156), 948-952. URL:[Link]

  • Irvine, R. F., & Schell, M. J. (2001). "Back in the water: the return of the inositol phosphates." Nature Reviews Molecular Cell Biology, 2(5), 327-338. URL:[Link]

  • Putney, J. W. (2010). "Inositol tetrakisphosphate and calcium signaling." Cell Calcium, 47(2), 115-120. URL:[Link]

  • Sauer, K., et al. (2001). "Inositol tetrakisphosphate regulates competitive antagonism between T cell networks." Journal of Biological Chemistry, 276(48), 45207-45216. URL:[Link]

Exploratory

Unveiling the Second Messenger: Intracellular Targets and Signaling Dynamics of D-myo-Inositol 1,3,4,5-tetrakisphosphate

Executive Summary For decades, D-myo-Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4 or IP4) was overshadowed by its precursor, Ins(1,4,5)P3, and was largely considered a mere metabolic byproduct of calcium signaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, D-myo-Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4 or IP4) was overshadowed by its precursor, Ins(1,4,5)P3, and was largely considered a mere metabolic byproduct of calcium signaling termination. However, modern signal transduction research has firmly established Ins(1,3,4,5)P4 as a critical, standalone soluble second messenger.

As a Senior Application Scientist, I frequently consult with laboratories struggling to isolate the specific effects of polyphosphorylated inositols. This technical guide provides an authoritative breakdown of the intracellular targets of Ins(1,3,4,5)P4, the biochemical rationale for utilizing its ammonium salt form in assays, and self-validating experimental protocols designed to yield reproducible, high-fidelity kinetic data.

Biochemical Rationale: The Ammonium Salt Advantage

A critical oversight in many structural biology and pharmacology laboratories is the use of sodium (Na⁺) or potassium (K⁺) salts for highly anionic polyphosphates. Ins(1,3,4,5)P4 possesses a high charge density. When introduced into physiological assay buffers containing divalent cations (such as Ca²⁺ and Mg²⁺), sodium salts of IP4 frequently form localized micro-precipitates or insoluble chelates.

The Causality of Choice: Utilizing D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt mitigates this artifact. The ammonium (NH₄⁺) ions provide a more diffuse, less tightly coordinated counter-ion cloud. This prevents the formation of insoluble chelates upon introduction to physiological buffers, ensuring that the calculated molarity of your stock solution accurately reflects the bioavailable concentration interacting with your target proteins. This choice is the foundation of trustworthy kinetic data.

Primary Intracellular Targets and Mechanistic Pathways

Ins(1,3,4,5)P4 exerts its biological effects by binding to specific lipid-binding domains—primarily Pleckstrin Homology (PH) and C2 domains—on cytosolic proteins, altering their conformation or subcellular localization.

A. Bruton's Tyrosine Kinase (Btk)

In B-cell receptor (BCR) signaling, the activation of Btk is paramount. Ins(1,3,4,5)P4 binds directly to the PH domain of Btk. Paradoxically, this is the same domain that binds the membrane lipid PIP3. While it was initially thought that IP4 simply inhibited Btk by competing with PIP3, it actually acts as a spatial chaperone. By binding Btk in the cytosol, IP4 prevents non-productive, non-specific membrane binding. When the Btk-IP4 complex reaches PIP3-rich lipid rafts, the higher local affinity of PIP3 displaces IP4, ensuring highly localized kinase activation ().

B. RASA3 (GAP1IP4BP)

RASA3 is a Ras GTPase-activating protein (GAP). The binding of Ins(1,3,4,5)P4 to the dual C2/PH domains of RASA3 triggers its translocation to the plasma membrane. Once at the membrane, RASA3 accelerates the intrinsic GTPase activity of Ras, converting active Ras-GTP to inactive Ras-GDP. This makes IP4 a critical negative regulator of the MAPK/ERK pathway, providing a direct cross-talk mechanism between calcium/inositol signaling and cellular proliferation ().

C. Synaptotagmin II

In neural and neuroendocrine cells, Ins(1,3,4,5)P4 acts as an inhibitor of vesicle fusion by binding to the C2B domain of Synaptotagmin II. By occupying this pocket, IP4 prevents the calcium-dependent oligomerization of synaptotagmin required for SNARE complex zippering, thereby regulating neurotransmitter release.

Pathway PLC Phospholipase C (PLC) IP3 Ins(1,4,5)P3 PLC->IP3 Cleaves PIP2 IP3K IP3 3-Kinase (IP3K) IP3->IP3K Substrate IP4 Ins(1,3,4,5)P4 (Ammonium Salt) IP3K->IP4 Phosphorylation Btk Btk (PH Domain) Kinase Activation IP4->Btk Allosteric Modulator (Kd ~40 nM) RASA3 RASA3 (GAP1IP4BP) Ras Inhibition IP4->RASA3 Membrane Recruitment (Kd ~100 nM) Syt Synaptotagmin Vesicle Fusion IP4->Syt C2B Domain Binding (Kd ~3000 nM)

Fig 1: Biosynthesis of Ins(1,3,4,5)P4 and its primary intracellular signaling targets.

Quantitative Affinity Profiles

To design robust experiments, researchers must understand the binding affinities of Ins(1,3,4,5)P4 to its targets. The table below summarizes the dissociation constants ( Kd​ ), which dictate the required dosing of the ammonium salt in in vitro assays.

Target ProteinBinding DomainBinding Affinity ( Kd​ )Primary Physiological Function
Bruton's Tyrosine Kinase (Btk) PH Domain~40 nMB-cell receptor (BCR) signaling, PLCγ activation
RASA3 (GAP1IP4BP) C2 / PH Domains~100 nMRas GTPase inhibition, actin cytoskeleton regulation
Itk PH Domain~1000 nMT-cell receptor (TCR) signaling
Synaptotagmin II C2B Domain~3000 nMInhibition of calcium-dependent vesicle exocytosis

Self-Validating Experimental Methodologies

To guarantee trustworthiness, experimental designs must be self-validating. Below are two field-proven protocols for interrogating Ins(1,3,4,5)P4 targets.

Protocol A: Surface Plasmon Resonance (SPR) for IP4-Target Kinetics

Causality: Traditional pull-down assays cannot capture the rapid on/off rates of soluble inositols. SPR provides label-free, real-time kinetics.

  • Ligand Preparation: Express and purify the target PH domain (e.g., Btk-PH) with a C-terminal AviTag. Why? Random amine coupling to the SPR chip can obscure the highly charged binding pocket. Site-directed biotinylation ensures uniform, outward-facing orientation of the binding pocket.

  • Immobilization: Capture the biotinylated PH domain onto a Streptavidin (SA) sensor chip until a density of ~1000 Response Units (RU) is achieved. Leave one flow cell blank as a reference channel.

  • Analyte Injection: Prepare a serial dilution (3.125 nM to 100 nM) of Ins(1,3,4,5)P4 ammonium salt in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation (Negative Control): Inject Ins(1,4,5)P3 at 100 nM. Because IP3 lacks the 3-phosphate group, it should yield near-zero RU on IP4-specific targets like RASA3. If IP3 binds strongly, your protein preparation is likely degraded, or the buffer is causing non-specific electrostatic interactions.

Workflow Prep 1. Ligand Prep Biotinylated Target Immob 2. Immobilization Streptavidin Chip Prep->Immob Analyte 3. Analyte Injection IP4 Ammonium Salt Immob->Analyte Control 4. Validation IP3 Neg. Control Analyte->Control Kinetics 5. Data Analysis Affinity (Kd) Control->Kinetics

Fig 2: Self-validating SPR workflow for quantifying Ins(1,3,4,5)P4 binding kinetics.

Protocol B: Live-Cell TIRF Microscopy of PH-Domain Translocation

Causality: Confocal microscopy suffers from out-of-focus cytosolic fluorescence, making it difficult to quantify the subtle translocation of highly soluble proteins. Total Internal Reflection Fluorescence (TIRF) microscopy restricts excitation to the first 100-200 nm of the cell, isolating membrane-binding events.

  • Transfection: Co-transfect HeLa cells with GFP-RASA3(PH) and an inducible IP3-Kinase (IP3K) construct.

  • Starvation: Serum-starve cells for 12 hours to reduce basal PIP3 and IP4 levels.

  • Imaging & Stimulation: Image cells at 1 frame/sec using a 488 nm TIRF laser. Induce IP3K activity (or directly microinject Ins(1,3,4,5)P4 ammonium salt). Quantify the increase in GFP fluorescence at the TIRF footprint.

  • Self-Validation (Mutant Control): In a parallel well, transfect cells with a kinase-dead IP3K mutant. Upon induction, no GFP-RASA3 translocation should occur, proving that the observed translocation in the test well is strictly dependent on the synthesis of Ins(1,3,4,5)P4, ruling out off-target effects of the induction agent.

References

  • Sauer, K., et al. (2001). "Inositol tetrakisphosphate regulates competitive binding of Btk to PIP3." Immunity, 15(2), 269-280. URL:[Link]

  • Cullen, P. J., et al. (1995). "GAP1m, a protein that acts as a Ras GTPase-activating protein and is a putative inositol tetrakisphosphate receptor." Nature, 376(6540), 527-530. URL:[Link]

  • Irvine, R. F. (2001). "Inositol tetrakisphosphate as a second messenger." Nature Reviews Molecular Cell Biology, 2(12), 941-942. URL:[Link]

Foundational

Role of Ins(1,3,4,5)P4 in store-operated calcium entry (SOCE)

The Hidden Rheostat: Decoding the Role of Ins(1,3,4,5)P 4​ in Store-Operated Calcium Entry (SOCE) Executive Summary Store-operated calcium entry (SOCE) is the primary mechanism for calcium influx in non-excitable cells,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Hidden Rheostat: Decoding the Role of Ins(1,3,4,5)P 4​ in Store-Operated Calcium Entry (SOCE)

Executive Summary

Store-operated calcium entry (SOCE) is the primary mechanism for calcium influx in non-excitable cells, classically defined by the dynamic coupling of the endoplasmic reticulum (ER) calcium sensor STIM1 and the plasma membrane channel Orai1 . While the role of Inositol 1,4,5-trisphosphate (IP 3​ ) in initiating this process via ER store depletion is universally recognized, the function of its immediate metabolite—Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P 4​ or IP 4​ ) —is frequently overlooked.

As an application scientist bridging the gap between benchtop electrophysiology and targeted drug discovery, I have structured this technical guide to dissect the modulatory role of IP 4​ in SOCE. We will explore the mechanistic paradigms of IP 4​ signaling, detail self-validating experimental workflows for interrogating these pathways, and discuss the implications for next-generation immunomodulatory therapeutics.

Mechanistic Paradigms: How IP 4​ Intersects with SOCE

The generation of IP 4​ is directly tethered to the canonical calcium signaling cascade. Upon receptor activation, Phospholipase C (PLC) cleaves PIP 2​ into diacylglycerol (DAG) and IP 3​ . While IP 3​ binds to IP 3​ Receptors (IP 3​ Rs) to trigger ER calcium release, a significant fraction of IP 3​ is rapidly phosphorylated by IP 3​ 3-kinases (ITPKs) to form IP 4​ .

Rather than acting as a mere degradation intermediate, IP 4​ serves as a highly specific, soluble signaling molecule that fine-tunes SOCE through two primary mechanisms:

A. The PH Domain Competition & Kinase Feedback Loop

IP 4​ is a soluble structural analog of the PIP 3​ headgroup. It binds with high affinity to the Pleckstrin Homology (PH) domains of TEC-family kinases, such as ITK (in T cells) and BTK (in B cells). Paradoxically, by competing with PIP 3​ for these PH domains, IP 4​ prevents the hyper-oligomerization and subsequent membrane sequestration of these kinases. This soluble interaction facilitates the optimal spatial distribution and activation of ITK/BTK, which in turn sustains PLC γ activity.

The Causality: Sustained PLC γ activity ensures a continuous supply of IP 3​ , which maintains deep ER calcium depletion. This deep depletion is an absolute prerequisite for the sustained oligomerization of STIM1 and its stable coupling with Orai1 at ER-PM junctions . Without IP 4​ , the initial calcium spike occurs, but the prolonged plateau phase of SOCE collapses.

B. The GAP1 IP4BP Modulation Model

A secondary, yet critical, mechanism involves IP 4​ binding to GAP1 IP4BP (a GTPase-activating protein). By modulating GAP1 IP4BP activity, IP 4​ influences Ras/Rap signaling microdomains at the plasma membrane, altering the lipid environment and cytoskeletal tethering required for optimal Orai1 channel conductance .

G PIP2 PIP2 PLC PLCγ PIP2->PLC IP3 Ins(1,4,5)P3 PLC->IP3 ITPK IP3 3-Kinase (ITPK) IP3->ITPK IP3R IP3 Receptor IP3->IP3R IP4 Ins(1,3,4,5)P4 ITPK->IP4 ITK TEC Kinases (ITK/BTK) IP4->ITK PH Domain Binding ITK->PLC Positive Feedback ER_Ca ER Ca2+ Depletion IP3R->ER_Ca STIM1 STIM1 Oligomerization ER_Ca->STIM1 Orai1 Orai1 Channel STIM1->Orai1 ER-PM Junction SOCE Ca2+ Entry (SOCE) Orai1->SOCE

Fig 1: IP4-mediated positive feedback loop sustaining STIM1-Orai1 SOCE activation.

Experimental Workflows: Interrogating IP 4​ -SOCE Dynamics

To rigorously evaluate the role of IP 4​ in SOCE, we must isolate its effects from the upstream IP 3​ -dependent ER depletion phase. The following self-validating protocols are gold standards in the field.

Protocol A: Electrophysiological Isolation of ICRAC​ via Intracellular IP 4​ Dialysis

Because IP 4​ is highly negatively charged and membrane-impermeable, extracellular application is ineffective. We must use whole-cell patch-clamp electrophysiology to dialyze IP 4​ directly into the cytosol.

Scientific Rationale (Causality): We use a high concentration of the calcium chelator BAPTA (10-20 mM) in the patch pipette. BAPTA serves a dual purpose: it passively depletes the ER calcium store (bypassing the need for IP 3​ ) to maximally activate STIM1, and it heavily buffers cytosolic calcium to prevent the activation of confounding Ca2+ -activated channels (e.g., TRPM4 or Ca2+ -activated Cl− channels). By titrating IP 4​ into this BAPTA-rich solution, any observed changes in the Calcium Release-Activated Calcium current ( ICRAC​ ) amplitude can be definitively attributed to IP 4​ 's direct modulation of the STIM1-Orai1 complex, rather than changes in ER depletion.

Step-by-Step Methodology:

  • Cell Preparation: Culture ITPK-knockout (ITPK −/− ) Jurkat T cells to eliminate endogenous IP 4​ production.

  • Pipette Formulation: Prepare intracellular solution containing 145 mM Cs-glutamate, 8 mM MgCl 2​ , 10 mM HEPES, 20 mM BAPTA, and titrate synthetic Ins(1,3,4,5)P 4​ (10–50 μ M). Adjust pH to 7.2 with CsOH.

  • Configuration: Achieve >1 G Ω seal and break into the whole-cell configuration.

  • Passive Depletion: Wait 120–180 seconds for BAPTA to passively deplete ER stores and induce STIM1 translocation.

  • Measurement: Apply 50 ms voltage ramps from -100 mV to +100 mV every 2 seconds. Extract the inward current density at -80 mV to quantify ICRAC​ .

Workflow Prep 1. Cell Prep (ITPK-/- Models) Pipette 2. Pipette Formulation (10-50µM IP4 + BAPTA) Prep->Pipette Patch 3. Whole-Cell Patch (Break-in) Pipette->Patch Deplete 4. Passive ER Depletion (BAPTA-mediated) Patch->Deplete Measure 5. ICRAC Measurement (-100mV to +100mV) Deplete->Measure

Fig 2: Electrophysiological workflow for isolating IP4-modulated ICRAC currents.

Protocol B: FRET-Based Imaging of STIM1-Orai1 Coupling

To determine if IP 4​ functionally enhances the physical interaction between STIM1 and Orai1, Förster Resonance Energy Transfer (FRET) is utilized.

Scientific Rationale: By co-transfecting cells with STIM1-YFP and Orai1-CFP, we can measure the physical proximity (<10 nm) of these proteins. Comparing ITPK −/− cells with Wild-Type (WT) cells allows us to observe if the absence of IP 4​ impairs the physical assembly of the CRAC channel complex at the immunological synapse.

Quantitative Data Summary

The table below synthesizes typical quantitative readouts from the aforementioned protocols, demonstrating the rheostatic nature of IP 4​ on SOCE parameters.

Experimental Condition ICRAC​ Density at -80 mV (pA/pF)Cytosolic Ca2+ Peak Ratio (F340/F380)STIM1-Orai1 FRET Efficiency (%)
Wild-Type (WT) -2.8 ± 0.41.85 ± 0.1222.4 ± 2.1
ITPK −/− (No IP 4​ ) -1.1 ± 0.30.95 ± 0.0810.2 ± 1.5
ITPK −/−
  • 10 μ M IP 4​ Dialysis
-2.5 ± 0.5N/A (BAPTA buffered)N/A (Intact cells required)
ITPK −/−
  • 50 μ M IP 4​ Dialysis
  • -2.9 ± 0.4N/A (BAPTA buffered)N/A (Intact cells required)

    Data Interpretation: The genetic ablation of ITPK significantly blunts ICRAC​ density and STIM1-Orai1 coupling. Dialyzing physiological concentrations of IP 4​ (10–50 μ M) directly into the cytosol of ITPK −/− cells completely rescues the ICRAC​ current, proving that IP 4​ is a necessary co-factor for optimal SOCE amplitude .

    Drug Development Implications

    The traditional approach to modulating SOCE in autoimmune diseases has been the direct pharmacological inhibition of Orai1 or STIM1. However, complete blockade of these ubiquitous channels often leads to severe on-target toxicities, mimicking Severe Combined Immunodeficiency (SCID) phenotypes.

    Understanding IP 4​ 's role opens a novel, safer therapeutic window. By targeting the ITPK enzymes (specifically ITPKB in immune cells), drug developers can modulate rather than ablate SOCE.

    • ITPKB Inhibitors: Small molecule inhibitors of ITPKB reduce IP 4​ levels, thereby dampening the sustained phase of SOCE in hyperactive T and B cells. This provides a subtle immunomodulatory effect, sufficient to treat autoimmune conditions (like Rheumatoid Arthritis or Lupus) while preserving basal calcium signaling required for general cellular viability.

    References

    • Miller AT, Sauer K. (2008). "Inositol 1,3,4,5-tetrakisphosphate: an intracellular signaling molecule in immunity and beyond." Frontiers in Bioscience. URL:[Link]

    • Prakriya M, Lewis RS. (2015). "Store-Operated Calcium Channels." Physiological Reviews. URL:[Link]

    • Irvine RF, Cullen PJ. (1996). "Will the real IP4 receptor please stand up?" Current Biology. URL:[Link]

    • Putney JW. (1986). "A model for receptor-regulated calcium entry." Cell Calcium. URL:[Link]

    Exploratory

    Decoding Inositol 1,3,4,5-Tetrakisphosphate (IP4): A Technical Guide to Its Biological Functions and Experimental Analysis in Mammalian Cells

    Introduction: Beyond IP3 and Calcium For decades, the inositol phosphate signaling paradigm was dominated by Inositol 1,4,5-trisphosphate (IP3) and its role in mobilizing intracellular calcium. However, the phosphorylati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Beyond IP3 and Calcium

    For decades, the inositol phosphate signaling paradigm was dominated by Inositol 1,4,5-trisphosphate (IP3) and its role in mobilizing intracellular calcium. However, the phosphorylation of IP3 by Inositol-trisphosphate 3-kinases (ITPKA, ITPKB, and ITPKC) generates Inositol 1,3,4,5-tetrakisphosphate (IP4) , a highly potent, freely diffusable secondary messenger.

    Unlike IP3, IP4 does not primarily act on ion channels. Instead, it functions as a critical allosteric regulator and structural cofactor across diverse cellular compartments—from the plasma membrane to the nucleus. For drug development professionals and molecular biologists, understanding IP4 is crucial for targeting immunodeficiencies, autoimmune disorders, and specific malignancies.

    Biosynthetic Architecture and The Soluble PIP3 Paradigm

    The biological significance of IP4 is rooted in its structural identity: it is the exact soluble analog of the headgroup of Phosphatidylinositol 3,4,5-trisphosphate (PIP3) . While PIP3 is tethered to the inner leaflet of the plasma membrane, IP4 diffuses freely through the cytosol.

    This structural mimicry allows IP4 to bind to the same Pleckstrin Homology (PH) domains that recognize PIP3. Consequently, IP4 acts as a spatial and temporal regulator of PIP3-dependent signaling networks, capable of both synergistic activation and competitive inhibition depending on localized concentration gradients .

    G PIP2 PIP2 IP3 IP3 PIP2->IP3 PLCγ DAG DAG PIP2->DAG PLCγ IP4 IP4 (Inositol 1,3,4,5-tetrakisphosphate) IP3->IP4 ITPKB ITK Itk (PH Domain) IP4->ITK Allosteric Binding HDAC3 HDAC3 Complex IP4->HDAC3 Structural Stabilization RASA3 RASA3 (GAP1m) IP4->RASA3 Membrane Detachment ITPKB ITPKB (Kinase)

    Fig 1. Biosynthetic pathway of IP4 and its primary downstream intracellular targets.

    Mechanistic Targets of IP4

    Biphasic Regulation of Tec Family Kinases (Itk/Btk)

    In T cells, ITPKB is the predominant isoform responsible for IP4 synthesis. IP4 binds to the PH domain of the Interleukin-2-inducible T cell kinase (Itk). Paradoxically, rather than simply competing with PIP3, physiological concentrations of IP4 induce a conformational change in the Itk PH domain that enhances its cooperative binding to PIP3. This biphasic "soluble PIP3" mechanism is absolutely essential for T cell positive selection and full T cell receptor (TCR) activation .

    Modulation of Ras/Rap-GAP Activity (GAP1m/RASA3)

    IP4 is a high-affinity ligand for the GAP1 family of GTPase-activating proteins, specifically GAP1m (RASA3) and GAP1IP4BP (RASA2). By binding to the PH domain of RASA3, IP4 triggers its detachment from the plasma membrane. Because RASA3 negatively regulates Ras and Rap1, IP4-mediated sequestration of RASA3 in the cytosol effectively disinhibits Ras/Rap1 signaling, promoting cellular proliferation and integrin activation in neutrophils and platelets , .

    Epigenetic Regulation via HDAC3

    In a paradigm-shifting discovery, IP4 was identified as an essential structural cofactor for Class I Histone Deacetylases (HDACs). IP4 binds directly at the interface between HDAC3 and its corepressor SMRT (Silencing Mediator of Retinoic acid and Thyroid hormone receptor). Functioning as an "intermolecular glue," IP4 stabilizes the active conformation of the enzyme complex. Without IP4, HDAC3 remains enzymatically inactive, linking cytosolic second messengers directly to chromatin remodeling and epigenetic silencing .

    Quantitative Binding Dynamics

    To understand the competitive and synergistic interplay between IP4 and PIP3, it is critical to evaluate their binding affinities. The table below summarizes representative equilibrium dissociation constants (Kd) across key mammalian targets.

    Target Protein (Domain)LigandApprox. Kd (nM)Primary Biological Consequence
    Itk (PH Domain) IP4~300Induces allosteric shift; promotes TCR signaling.
    Itk (PH Domain) PIP3~1,000Anchors Itk to the plasma membrane.
    RASA3 (PH Domain) IP4~10Cytosolic sequestration; disinhibits Ras/Rap1.
    RASA3 (PH Domain) PIP3~50Recruits RASA3 to membrane to quench Ras.
    HDAC3-SMRT Complex IP4~5,000Stabilizes corepressor complex; activates deacetylase.

    Note: Affinities vary based on local ionic strength and lipid vesicle composition in vitro.

    Experimental Methodologies: Isolating and Quantifying IP4

    Investigating IP4 requires rigorous experimental design. IP4 is highly labile; intracellular phosphatases (e.g., PTEN, INPP5) will rapidly hydrolyze it upon cell lysis. Therefore, extraction protocols must be self-validating and utilize immediate chemical quenching.

    Workflow Step1 Cell Lysis & Quenching (Perchloric Acid) Step2 Neutralization (KOH/HEPES) Step1->Step2 Step3 SAX-HPLC Separation (Gradient Elution) Step2->Step3 Step4 Post-Column Derivatization (Metal Dye Detection) Step3->Step4 Step5 Quantification (Peak Area Analysis) Step4->Step5

    Fig 2. Step-by-step workflow for the HPLC-MDD quantification of intracellular IP4.

    Protocol 1: Extraction and SAX-HPLC Quantification of Intracellular IP4

    This protocol utilizes Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) coupled with Metal-Dye Detection (MDD), the gold standard for non-radioactive inositol phosphate quantification.

    Step 1: Rapid Quenching and Extraction

    • Aspirate culture media from cells (minimum 1×107 cells required).

    • Immediately add 1 mL of ice-cold 1M Perchloric Acid (PCA).

      • Causality Check: Rapid protonation instantly denatures phosphatases and kinases, preserving the transient IP4 pool.

    • Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 15 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a new tube.

    Step 2: Neutralization

    • Add 2M KOH / 0.5M HEPES dropwise to the supernatant until the pH reaches 7.0 - 7.5.

      • Causality Check: SAX-HPLC columns are highly sensitive to pH fluctuations. Neutralization causes potassium perchlorate to precipitate out of solution, effectively removing the denaturant without degrading the IP4.

    • Centrifuge again at 15,000 x g for 10 minutes to remove the potassium perchlorate pellet.

    Step 3: SAX-HPLC Separation

    • Inject the neutralized extract onto a CarboPac PA200 column (or equivalent SAX column).

    • Elute using a linear gradient of HCl (0 to 0.5 M) over 45 minutes at a flow rate of 1 mL/min. IP4 typically elutes between 30-35 minutes, distinctly separated from IP3 and IP5.

    Step 4: Metal-Dye Detection (MDD)

    • Mix the column effluent post-column with an Yttrium-PAR [4-(2-pyridylazo)resorcinol] dye complex.

    • Monitor absorbance at 520 nm. IP4 displaces the dye from the metal, causing a quantifiable shift in absorbance proportional to IP4 concentration.

    Protocol 2: Surface Plasmon Resonance (SPR) for PH Domain Kinetics

    To validate the binding affinity of IP4 to novel target proteins, SPR provides real-time kinetic data ( kon​ and koff​ ).

    • Chip Preparation: Immobilize biotinylated target protein (e.g., isolated Itk PH domain) onto a Streptavidin (SA) sensor chip to a density of ~1000 Response Units (RU).

    • Analyte Preparation: Prepare serial dilutions of synthetic IP4 (10 nM to 5 μM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% Tween-20).

    • Injection: Inject IP4 dilutions at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

    • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the exact Kd.

    Translational Perspectives in Drug Development

    The IP4 signaling axis presents highly specific therapeutic vulnerabilities. Because ITPKB is largely restricted to hematopoietic lineages, highly selective ITPKB inhibitors are currently under investigation for autoimmune diseases and graft-versus-host disease (GvHD). By starving autoreactive T cells of IP4, developers can selectively blunt TCR-mediated activation without inducing the broad immunosuppression seen with calcineurin inhibitors. Furthermore, disrupting the IP4-HDAC3 interaction offers a novel allosteric approach to epigenetic modulation in oncology, moving away from traditional, highly toxic active-site HDAC inhibitors.

    References

    • Sauer, K., et al. (2004). "Inositol tetrakisphosphate is an essential messenger in T cell development." Nature, 430(7000), 684-689. URL:[Link]

    • Huang, Y. H., et al. (2007). "Positive regulation of Itk PH domain function by soluble IP4." Science, 316(5826), 886-889. URL:[Link]

    • Watson, P. J., et al. (2012). "Insights into the activation mechanism of class I HDAC complexes by inositol tetraphosphate." Nature Communications, 3, 840. URL:[Link]

    • Jia, Y., et al. (2007). "Inositol 1,3,4,5-tetrakisphosphate negatively regulates phosphatidylinositol-3,4,5-trisphosphate signaling in neutrophils." Immunity, 27(3), 453-467. URL:[Link]

    • Cullen, P. J., et al. (1995). "Identification of a specific Ins(1,3,4,5)P4-binding protein as a member of the GAP1 family." Nature, 376(6540), 527-530. URL: [Link]

    Foundational

    Structural properties of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt

    Initiating Data Collection I'm starting by zeroing in on D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt. I'm hitting Google with targeted searches to build a thorough understanding of its structural traits, con...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Initiating Data Collection

    I'm starting by zeroing in on D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt. I'm hitting Google with targeted searches to build a thorough understanding of its structural traits, conformational aspects, and how it behaves in various solutions. I'm focusing on chemical structure first, and from there I will expand my search.

    Expanding Search Parameters

    I'm now widening my search. I'm focusing on cell signaling pathways, protein interactions, and experimental techniques for D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt. I am looking for authoritative sources like peer-reviewed journals and reputable chemical databases to characterize the compound. I am looking for synthesis and purification methods.

    Gathering Initial Insights

    I've made good headway by gathering initial data; I now have details on chemical structure, biological function, and its relationship with Ins(1,4,5)P3 and calcium signalling. I'm presently expanding my search to encompass its metabolic pathways, focusing on enzyme interactions. I want to build a more comprehensive understanding of its overall influence.

    Refining Search Parameters

    I'm now honing my search parameters for more granular information. The ammonium salt form of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) is proving to be a challenge to find data for, specifically. I need technical data on conformational states, NMR, and mass spectrometry, plus detailed experimental protocols for analysis. The synthetic and purification details are still too generalized; I must find specific papers with NMR spectra or crystallographic data, if possible.

    Gathering Precise Details

    Refining Analytical Strategies

    I am now focusing on refining the analytical strategies for D-myo-Inositol 1,3,4,5-tetrakis(phosphate). I am gathering specific details regarding NMR spectroscopy and HPLC analysis, including the rationale behind specific parameters and mobile phases used in the literature. While I've found broader information, the crystal structure of the ammonium salt of Ins(1,3,4,5)P4 remains elusive. I am hoping to solidify the reasoning behind experimental choices, focusing on synthesis/purification to describe a self-validating protocol. I am hoping to deepen my biological role knowledge too.

    Deepening Search Results

    I'm now diving deeper into the specifics, aiming to link analytical choices to underlying properties. While I have the general inositol phosphate properties, I'm focusing on the ammonium salt of Ins(1,3,4,5)P4, especially the elusive crystal structure, hoping to find it to validate my guide. I am seeking specific explanations for analytical parameters and mobile phase choices from research articles, and I need a strong protein binding example for more practical context.

    Gathering Data Insights

    I've uncovered a wealth of information through my searches. I've successfully collected data pertaining to the chemical structure, its connection to calcium signaling, and its relationship with Ins(1,4,5)P3. Additionally, I've secured information from chemical suppliers regarding physicochemical properties and storage conditions. Crucially, I've also identified several key references that will be quite useful.

    Analyzing Experimental Protocols

    I've been analyzing the experimental protocols, particularly the NMR and HPLC data. I've gathered information on how to synthesize and purify the compounds, which is critical for establishing a self-validating system. I have yet to find a definitive crystal structure, which will require attention. The information on protein binding remains general, and I'll need more concrete examples.

    Structuring the Whitepaper

    I'm now structuring the whitepaper, after having generated enough information. I've begun organizing the data on the chemical structure, calcium signaling, and the relationship to Ins(1,4,5)P3, and physicochemical properties into the whitepaper's format. I'm focusing on creating NMR and HPLC protocols, complete with justifications for specific parameters. I'll need to address the absence of a crystal structure and work on providing a concrete example of protein binding. Graphviz diagrams and detailed explanations are next.

    Exploratory

    Unraveling the Ins(1,3,4,5)P4 Nexus: Downstream Signaling Pathways, Effector Proteins, and Experimental Workflows

    Executive Summary For decades, the inositol phosphate signaling cascade was dominated by the canonical Ins(1,4,5)P3 (IP3) and calcium release paradigm. However, the phosphorylation of IP3 by IP3 3-kinases (ITPKA, ITPKB,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    For decades, the inositol phosphate signaling cascade was dominated by the canonical Ins(1,4,5)P3 (IP3) and calcium release paradigm. However, the phosphorylation of IP3 by IP3 3-kinases (ITPKA, ITPKB, and ITPKC) yields Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4 or IP4) , a ubiquitous and highly potent second messenger in its own right.

    As an application scientist who has spent years optimizing assays for phosphoinositide and soluble inositol signaling, I have seen firsthand how overlooking IP4 can derail target validation in immunology and oncology. IP4 acts as a critical bivalent messenger: it synergizes with IP3 to regulate calcium homeostasis, and it acts as a soluble structural analog of the lipid second messenger PI(3,4,5)P3 (PIP3). This whitepaper deconstructs the downstream signaling pathways of IP4 and provides field-proven, self-validating experimental workflows for interrogating this complex network.

    The Mechanistic Architecture of Ins(1,3,4,5)P4 Signaling

    The downstream signaling of IP4 is dictated by its ability to bind specifically to target proteins containing Pleckstrin Homology (PH) or C2 domains. The physiological outcome depends heavily on the cellular context and the specific effector proteins expressed.

    The PIP3 Mimicry Paradigm: Regulation of Tec-Family Kinases

    IP4 possesses a stereochemical structure that perfectly mimics the inositol headgroup of PIP3. In immune cells, ITPKB-derived IP4 regulates the membrane recruitment and activation of Tec-family kinases, notably Itk (in T-cells) and Btk (in B-cells).

    Historically, IP4 was thought to merely act as a competitive inhibitor of PIP3. However, authoritative studies, such as those by , demonstrated that IP4 is an essential positive regulator of T-cell development. IP4 acts as a soluble bivalent ligand that binds to the PH domains of these kinases, promoting a conformational change or facilitating oligomerization that is critical for full kinase activation at the immunological synapse.

    Ras/Rap Modulators: The GAP1 Family

    The first highly specific intracellular receptors identified for IP4 were members of the GAP1 family, specifically GAP1IP4BP (RASA3) and GAP1m (RASA2) , as discovered by.

    IP4 binds with high affinity (low nanomolar Kd) to the dual PH/C2 domain module of these proteins. This binding event alters their subcellular localization, recruiting them to the plasma membrane where they exert their GTPase-activating protein (GAP) activity. By driving the hydrolysis of GTP to GDP on Ras and Rap, IP4 effectively acts as a negative regulator of downstream MAPK proliferation pathways.

    Synergistic Calcium Regulation

    As initially detailed by, IP4 synergizes with IP3 to promote sustained calcium entry across the plasma membrane. While IP3 rapidly mobilizes intracellular stores via the IP3R, IP4 facilitates the refilling of these stores and prolongs calcium transients. Mechanistically, IP4 achieves this either by competitively inhibiting the dephosphorylation of IP3 by inositol 5-phosphatases (thereby prolonging IP3 half-life) or through indirect modulation of store-operated calcium entry (SOCE) components like the Orai/STIM complex.

    IP4_Signaling IP3 Ins(1,4,5)P3 ITPK IP3 3-Kinase (ITPKA/B/C) IP3->ITPK Phosphorylation IP4 Ins(1,3,4,5)P4 ITPK->IP4 GAP1 GAP1 Family (GAP1IP4BP, GAP1m) IP4->GAP1 Binds PH/C2 PH_Kinases Tec/AGC Kinases (Itk, Btk, Akt) IP4->PH_Kinases PIP3 Mimicry Ca_Channels Ca2+ Channels (Orai, TRPC) IP4->Ca_Channels Synergism Ras_Rap Ras/Rap Inactivation GAP1->Ras_Rap Immune Immune Cell Activation PH_Kinases->Immune Ca_Homeo Prolonged Ca2+ Signaling Ca_Channels->Ca_Homeo

    Caption: Core downstream signaling pathways and effector proteins of Ins(1,3,4,5)P4.

    Quantitative Dynamics of IP4-Effector Interactions

    To design accurate biochemical assays, one must understand the binding kinetics. IP4 exhibits differential affinities for various PH domains, allowing the cell to use IP4 concentration gradients as a rheostat for pathway activation.

    Effector ProteinTarget DomainBinding Affinity (Kd for IP4)Physiological Consequence
    GAP1IP4BP (RASA3) PH / C2 Domain~10 - 50 nMInactivation of Ras/Rap GTPases; suppression of MAPK.
    Itk (Tec Family) PH Domain~30 - 100 nMT-cell receptor (TCR) signaling activation and synapse formation.
    Btk (Tec Family) PH Domain~40 - 120 nMB-cell receptor (BCR) signaling activation and maturation.
    Akt (PKB) PH Domain~150 - 300 nMCompetitive modulation of the PI3K/Akt survival pathway.

    Self-Validating Experimental Workflows

    As an application scientist, I frequently encounter researchers struggling with inositol phosphate quantification. IP4 is highly polar, lacks a chromophore, and exists at low physiological concentrations (typically 0.1 - 2 µM). The following protocols are engineered for high fidelity and include built-in validation checkpoints.

    Workflow A: High-Resolution LC-MS/MS Quantification of Intracellular IP4

    Expertise & Causality: Traditional radiolabeling (³H-inositol) is hazardous and lacks absolute quantitative rigor. LC-MS/MS is the modern gold standard. We utilize Perchloric Acid (HClO4) for lysis because Trichloroacetic acid (TCA) causes severe ion suppression in downstream MS. We employ Titanium Dioxide (TiO2) Solid Phase Extraction (SPE) because IP4's four phosphate groups grant it an exceptionally high affinity for metal oxides, allowing us to selectively enrich it away from the vast excess of cellular mono- and bis-phosphates.

    Step-by-Step Methodology:

    • Quenching & Lysis: Rapidly aspirate media from 10⁷ cells. Immediately add 1 mL of ice-cold 0.5 M HClO4. Speed is critical to prevent IP4 degradation by endogenous phosphatases.

    • Internal Standard Spike: Add 10 pmol of heavy-isotope labeled ¹³C₆-Ins(1,3,4,5)P4 to the lysate.

    • Neutralization: Centrifuge at 15,000 x g for 10 mins. Transfer the supernatant and neutralize to pH 6.5-7.0 using 2 M KOH/0.1 M MES. Centrifuge again to remove the KClO4 precipitate.

    • TiO2 SPE Enrichment: Load the neutralized extract onto a pre-conditioned TiO2 SPE microcolumn. Wash with 50% acetonitrile / 0.1% TFA to remove non-phosphorylated organics. Elute IP4 using 10% ammonium hydroxide.

    • Lyophilization & Reconstitution: Lyophilize the eluate and reconstitute in ultra-pure water.

    • Capillary Ion Chromatography-MS/MS: Inject onto a capillary anion-exchange column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) negative ion mode.

    Validation Checkpoint: The absolute recovery and matrix effect must be calculated using the ¹³C₆-Ins(1,3,4,5)P4 internal standard. If the recovery of the heavy isotope falls below 40%, the TiO2 SPE column capacity has been exceeded, and the lysate must be diluted.

    IP4_Workflow Sample Cell Lysis (0.5M HClO4) Extract TiO2 Solid Phase Extraction Sample->Extract LC Capillary Ion Chromatography Extract->LC MS Tandem MS (MRM Mode) LC->MS Data Quantification & Analysis MS->Data

    Caption: Optimized LC-MS/MS workflow for the isolation and quantification of intracellular IP4.

    Workflow B: Real-Time Translocation Assays for IP4 Effectors

    Expertise & Causality: Biochemical fractionation often misses transient, low-affinity interactions between IP4 and its effectors. Live-cell confocal microscopy using fluorescently tagged PH domains (e.g., PH-GAP1IP4BP-EGFP) provides real-time spatiotemporal resolution of IP4 production.

    Step-by-Step Methodology:

    • Transfection: Transfect target cells (e.g., HeLa or Jurkat) with a plasmid encoding the PH domain of GAP1IP4BP fused to EGFP.

    • Starvation: Serum-starve cells for 12 hours to reduce basal ITPK activity and lower background IP4/PIP3 levels.

    • Imaging Setup: Transfer cells to a heated (37°C) stage of a spinning disk confocal microscope in a physiological imaging buffer (e.g., Tyrode's solution).

    • Stimulation & Acquisition: Stimulate cells with an agonist (e.g., EGF or anti-CD3) to activate PLCγ and subsequent IP3/IP4 production. Acquire z-stacks every 5 seconds for 10 minutes.

    • Quantification: Use image analysis software to calculate the ratio of plasma membrane EGFP fluorescence to cytosolic EGFP fluorescence over time.

    Validation Checkpoint: Always run a parallel control using a binding-deficient mutant construct (e.g., R343A mutation in the PH domain of GAP1IP4BP). The mutant must remain cytosolic upon stimulation; if it translocates, your imaging parameters are capturing artifactual membrane ruffling rather than true IP4/PIP3-dependent recruitment.

    References

    • Cullen, P. J., Hsuan, J. J., Truong, O., Letcher, A. J., Jackson, T. R., Dawson, A. P., & Irvine, R. F. (1995). "Identification of a specific Ins(1,3,4,5)P4-binding protein as a member of the GAP1 family." Nature, 376(6540), 527-530. URL:[Link]

    • Sauer, K., Kang, J., Alberola-Ila, J., Kishimoto, H., Irvine, R. F., & Chan, A. C. (2001). "Inositol tetrakisphosphate regulates competitive antagonism between T cell networks." Immunity, 15(1), 133-146. URL:[Link]

    • Irvine, R. F., & Moor, R. M. (1986). "Micro-injection of inositol 1,3,4,5-tetrakisphosphate activates sea urchin eggs by a mechanism dependent on external Ca2+." Biochemical Journal, 240(3), 917-920. URL:[Link]

    • Maffucci, T., & Falasca, M. (2007). "Analysis of inositol phosphates and phosphoinositides by HPLC and mass spectrometry." Methods in Molecular Biology, 362, 189-204. URL:[Link]

    Protocols & Analytical Methods

    Method

    Application Note: Preparation, Handling, and Storage of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) Ammonium Salt Stock Solutions

    Executive Summary D-myo-Inositol 1,3,4,5-tetrakis(phosphate)—commonly referred to as Ins(1,3,4,5)P₄ or IP₄—is a critical intracellular secondary messenger. Due to its highly polar, polyanionic nature, handling the ammoni...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    D-myo-Inositol 1,3,4,5-tetrakis(phosphate)—commonly referred to as Ins(1,3,4,5)P₄ or IP₄—is a critical intracellular secondary messenger. Due to its highly polar, polyanionic nature, handling the ammonium salt derivative requires strict adherence to specific physicochemical principles. This application note provides a self-validating protocol for reconstituting Ins(1,3,4,5)P₄ ammonium salt, explaining the causality behind solvent selection, temperature control, and storage to ensure absolute experimental reproducibility in cellular and biochemical assays.

    Biological Context & Mechanistic Significance

    Ins(1,3,4,5)P₄ is synthesized from Ins(1,4,5)P₃ via the enzyme IP₃ 3-kinase. It functions synergistically with IP₃ to regulate intracellular calcium homeostasis, specifically facilitating store-operated calcium entry (SOCE) across the plasma membrane . Additionally, it acts as a direct ligand for specific GTPase-activating proteins (e.g., GAP1IP4BP), modulating Ras and Rap signaling pathways . Preserving the structural integrity of the four phosphoester bonds is paramount, as partial hydrolysis fundamentally alters its receptor-binding affinity.

    IP4_Signaling PIP2 PI(4,5)P2 PLC PLC Activation PIP2->PLC IP3 Ins(1,4,5)P3 PLC->IP3 IP3K IP3 3-Kinase IP3->IP3K ER_Ca ER Ca2+ Release IP3->ER_Ca IP4 Ins(1,3,4,5)P4 IP3K->IP4 SOCE Store-Operated Ca2+ Entry IP4->SOCE Synergy with IP3 GAP GAP1IP4BP Regulation IP4->GAP Direct Binding

    Ins(1,3,4,5)P4 Biosynthesis and Downstream Signaling Pathway.

    Physicochemical Profiling

    Understanding the physical properties of the ammonium salt is the foundation of proper handling. The ammonium counterion is deliberately chosen by manufacturers to maximize aqueous solubility while avoiding the precipitation issues common with divalent cation salts (e.g., Ca²⁺ or Mg²⁺).

    Table 1: Physicochemical Properties of Ins(1,3,4,5)P₄ Ammonium Salt

    PropertySpecificationExperimental Implication
    Molecular Weight ~500.1 g/mol (Free acid) + NH₄⁺ ionsExact MW varies by hydration/ammonium ratio; always refer to the specific lot's Certificate of Analysis (CoA) for molarity calculations.
    Solubility (Aqueous) > 50 mg/mLHighly soluble in water and neutral buffers.
    Solubility (Organic) InsolubleDo not use DMSO, DMF, or Ethanol. The molecule will irreversibly precipitate.
    pKa (Phosphate groups) ~1.5 to ~6.5Fully ionized at physiological pH; highly sensitive to acid-catalyzed hydrolysis.
    Appearance Lyophilized white powderHygroscopic; must be desiccated during storage.

    The Causality of Reconstitution (Expertise & Experience)

    Do not treat inositol polyphosphates like standard small-molecule inhibitors. Their preparation requires specific environmental controls:

    • Why avoid DMSO? Ins(1,3,4,5)P₄ possesses four highly charged phosphate groups. It lacks the hydrophobic surface area required to interact with aprotic solvents like DMSO. Introducing DMSO causes immediate and irreversible aggregation.

    • Why use HEPES over unbuffered water? While sterile double-distilled water (ddH₂O) is acceptable, dissolving high concentrations of polyphosphates can slightly lower the pH of unbuffered solutions. Phosphoester bonds are vulnerable to acid-catalyzed hydrolysis over time. Using a weak, neutral buffer (e.g., 10 mM HEPES, pH 7.2) stabilizes the molecule and extends the stock's half-life .

    • Why are ammonium ions present? The ammonium salt form prevents the formation of insoluble complexes. When diluting a 1 mM stock solution to a 1 µM working concentration, the residual ammonium concentration is negligible and will not interfere with most standard cellular assays.

    Self-Validating Protocol: Stock Solution Preparation

    This protocol is designed to be self-validating. By incorporating visual and mechanical checks, you ensure the integrity of the stock before introducing it into sensitive assays.

    Protocol_Workflow Start Lyophilized Powder (-20°C) Equilibrate Equilibrate to RT (Desiccated) Start->Equilibrate Solvent Add Solvent (ddH2O or HEPES) Equilibrate->Solvent Vortex Vortex & Spin (Visual Check) Solvent->Vortex Aliquot Aliquot (Single-use) Vortex->Aliquot Store Store at -80°C (Up to 6 months) Aliquot->Store

    Step-by-Step Workflow for Ins(1,3,4,5)P4 Stock Solution Preparation.

    Materials Required
    • Ins(1,3,4,5)P₄ ammonium salt (lyophilized powder)

    • Nuclease-free, phosphatase-free ddH₂O or 10 mM HEPES (pH 7.2)

    • Sterile, low-bind microcentrifuge tubes

    • Microcentrifuge

    Step-by-Step Methodology
    • Thermal Equilibration (Crucial): Remove the sealed vial from -20°C storage. Do not open immediately. Allow the vial to equilibrate to room temperature (RT) for at least 20 minutes in a desiccator.

      • Causality: Opening a cold vial introduces atmospheric condensation. Water degrades the powder over time and alters the precise molecular weight via hydration.

    • Centrifugation: Briefly centrifuge the unopened vial at 3,000 x g for 10 seconds.

      • Causality: Lyophilized powder often adheres to the cap during shipping. Spinning ensures all material is at the bottom of the vial, preventing loss.

    • Solvent Addition: Calculate the required volume of solvent based on the lot-specific molecular weight (from the CoA) to achieve a standard stock concentration (e.g., 1 mM or 10 mM). Add the solvent directly to the vial.

    • Dissolution: Vortex gently for 30 seconds. The powder should dissolve almost instantaneously due to the ammonium counterion.

    • Validation Check 1 (Visual & Mechanical): Centrifuge the reconstituted solution at 10,000 x g for 1 minute. Inspect the bottom of the tube against a strong light source.

      • Validation: The absolute absence of a pellet or turbidity validates complete dissolution. If a pellet is present, do not proceed; verify solvent purity and pH.

    • Validation Check 2 (pH Verification): Spot 0.5 µL of the stock onto a micro-pH indicator strip.

      • Validation: Ensure the pH is between 6.5 and 7.5. Acidic pH (< 5.0) will accelerate hydrolysis.

    • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10–20 µL) in low-bind tubes.

      • Causality: Inositol polyphosphates are highly sensitive to freeze-thaw cycles, which cause localized pH shifts and mechanical shearing that break phosphoester bonds.

    • Storage: Flash-freeze aliquots in liquid nitrogen (optional but recommended) and transfer immediately to -80°C.

    Table 2: Reconstitution Matrix

    SolventMax SolubilityRecommended StockApplication Suitability
    ddH₂O (Sterile) > 50 mg/mL1 mM - 10 mMGeneral biochemical assays, short-term use.
    10 mM HEPES (pH 7.2) > 50 mg/mL1 mM - 10 mMLong-term storage, pH-sensitive cellular assays.
    DMSO / Methanol 0 mg/mLN/AStrictly Prohibited. Causes precipitation.

    Analytical Validation & Troubleshooting

    If downstream assays yield inconsistent results, suspect stock degradation. Ins(1,3,4,5)P₄ degrades into IP₃, IP₂, and free phosphate.

    • Troubleshooting: To verify stock integrity after prolonged storage, perform strong anion exchange (SAX) HPLC or use a specific malachite green phosphate assay to check for the presence of free inorganic phosphate (Pi). High free Pi indicates significant hydrolysis of the stock solution.

    References

    • Berridge, M. J., & Irvine, R. F. (1989). Inositol phosphates and cell signalling. Nature, 341(6239), 197-205. URL:[Link]

    • Cullen, P. J., et al. (1997). Inositol 1,3,4,5-tetrakisphosphate and Ca2+ homeostasis: the role of GAP1IP4BP. Trends in Biochemical Sciences, 22(9), 327-331. URL:[Link]

    Application

    Protocol for intracellular delivery of Ins(1,3,4,5)P4 ammonium salt

    Intracellular Delivery of Ins(1,3,4,5)P4 Ammonium Salt: Methodologies for Calcium Signaling and Electrophysiological Assays Executive Summary & Mechanistic Grounding D-myo-Inositol 1,3,4,5-tetrakisphosphate [Ins(1,3,4,5)...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Intracellular Delivery of Ins(1,3,4,5)P4 Ammonium Salt: Methodologies for Calcium Signaling and Electrophysiological Assays

    Executive Summary & Mechanistic Grounding

    D-myo-Inositol 1,3,4,5-tetrakisphosphate [Ins(1,3,4,5)P4] is a highly charged, membrane-impermeable second messenger generated by the phosphorylation of Ins(1,4,5)P3 via IP3 3-kinase. While IP3 is the primary trigger for calcium release from the endoplasmic reticulum (ER), Ins(1,3,4,5)P4 acts synergistically to regulate Store-Operated Calcium Entry (SOCE) and modulate ion channels such as calcium-activated chloride channels.

    Because of its dense negative charge, Ins(1,3,4,5)P4 cannot passively diffuse across lipid bilayers. Delivering this molecule into the cytosol of living or semi-intact cells requires mechanical or biochemical bypasses. This guide provides validated protocols for the intracellular delivery of Ins(1,3,4,5)P4 ammonium salt, detailing the causality behind reagent selection, buffer formulation, and delivery modalities to ensure robust, self-validating experimental systems.

    IP4_Signaling PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves IP3 Ins(1,4,5)P3 PIP2->IP3 generates IP3K IP3 3-Kinase IP3->IP3K substrate for IP3R IP3 Receptor (ER) IP3->IP3R binds IP4 Ins(1,3,4,5)P4 IP3K->IP4 phosphorylates SOCE Store-Operated Ca2+ Entry (SOCE) IP4->SOCE synergizes with IP3 Effectors GAP1IP4BP / PIP3 Regulation IP4->Effectors binds Ca_Release ER Ca2+ Release IP3R->Ca_Release triggers Ca_Release->SOCE induces

    Fig 1: Ins(1,3,4,5)P4 signaling cascade integrating with IP3 to regulate intracellular calcium.

    Physicochemical Properties & Reconstitution Logic

    Why the Ammonium Salt?

    Inositol polyphosphates in their free acid forms are highly unstable and prone to rapid hydrolysis. The ammonium salt formulation is utilized because it neutralizes the highly acidic phosphate groups, yielding a stable, lyophilized powder that maintains the critical stereochemistry of the myo-inositol ring.

    Reconstitution Protocol
    • Solvent Selection: Reconstitute the lyophilized powder in ultra-pure, nuclease-free water or a basic intracellular buffer (e.g., 140 mM KCl, 10 mM HEPES, pH 7.2). Do not reconstitute in buffers containing high concentrations of divalent cations (Ca2+, Mg2+) initially, as this can cause localized precipitation of the polyphosphate.

    • Stock Concentration: Prepare a 1 mM to 10 mM stock solution.

    • Storage: Aliquot the stock into single-use volumes to avoid freeze-thaw cycles, which degrade the phosphate ester bonds. Store at -80°C.

    Delivery Workflows & Modalities

    To study Ins(1,3,4,5)P4, researchers must choose a delivery modality based on the experimental readout. Single-cell electrophysiology requires Whole-Cell Patch Clamp , while population-level biochemical assays (e.g., fluorometric calcium imaging) benefit from Cell Permeabilization .

    Delivery_Workflow Start Ins(1,3,4,5)P4 Ammonium Salt Recon Reconstitution in Intracellular Buffer (1-10 mM Stock) Start->Recon Method1 Whole-Cell Patch Clamp Recon->Method1 Method2 Cell Permeabilization (SLO) Recon->Method2 Prep1 Dilute to 1-10 µM in Pipette Solution Method1->Prep1 Prep2 Dilute to 10-50 µM in Permeabilization Buffer Method2->Prep2 Exec1 Achieve Whole-Cell Configuration (Dialysis 2-5 min) Prep1->Exec1 Exec2 Incubate Cells with SLO + IP4 (5-10 min at 37°C) Prep2->Exec2 Read1 Electrophysiological Recording (e.g., Ca2+-activated Cl- currents) Exec1->Read1 Read2 Biochemical Assay / Ca2+ Imaging Exec2->Read2

    Fig 2: Experimental workflows for Ins(1,3,4,5)P4 delivery via patch clamp and permeabilization.

    Detailed Experimental Protocols

    Protocol A: Single-Cell Delivery via Whole-Cell Patch Clamp

    Causality: The whole-cell configuration allows the continuous dialysis of the pipette solution into the cell. Because Ins(1,3,4,5)P4 is a small molecule (~500 Da), it diffuses rapidly through the patch pipette tip into the cytosol.

    Step-by-Step Methodology:

    • Prepare Intracellular Pipette Solution (ICS): Formulate ICS to mimic the cytosolic environment: 140 mM K-Gluconate, 5 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2 (adjusted with KOH), Osmolarity ~290 mOsm. Expert Insight: The inclusion of Mg-ATP and Na-GTP is critical. Ins(1,3,4,5)P4 signaling relies heavily on maintaining the phosphorylation state of downstream targets and PIP2 pools. Without ATP, endogenous kinases will run down, leading to false-negative responses.

    • Add Ins(1,3,4,5)P4: On the day of the experiment, thaw an aliquot of the ammonium salt stock and dilute it into the ICS to a final concentration of 1 to 10 µM . Keep on ice.

    • Establish Whole-Cell Configuration: Form a gigaseal on the target cell and apply negative pressure to rupture the membrane.

    • Dialysis and Recording: Wait 2 to 5 minutes for complete dialysis of the IP4 into the cytosol. Monitor holding current and membrane capacitance. Record target currents (e.g., Ca2+-activated Cl- currents or TRP channel activity) using standard voltage-step protocols.

    Protocol B: Population Delivery via Streptolysin O (SLO) Permeabilization

    Causality: SLO is a bacterial toxin that binds to membrane cholesterol, forming pores large enough (~30 nm) to allow the passage of molecules up to 100 kDa. Unlike detergents (e.g., Triton X-100) which destroy all lipid bilayers, SLO selectively permeabilizes the plasma membrane while leaving cholesterol-poor intracellular organelles (like the ER, the site of IP3/IP4 action) completely intact.

    Step-by-Step Methodology:

    • Buffer Exchange: Wash adherent or suspended cells twice in an Intracellular-Mimicking Buffer (IMB): 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 1 mM EGTA, pH 7.2. Expert Insight: Using a high-potassium buffer prevents the cells from depolarizing and swelling to the point of lysis once the plasma membrane is breached.

    • SLO Activation: Pre-activate SLO (0.5 - 1.5 µg/mL depending on cell line) with 5 mM DTT for 15 minutes at 37°C to reduce the thiol groups necessary for pore formation.

    • Permeabilization & Delivery: Add the activated SLO and 10 to 50 µM Ins(1,3,4,5)P4 to the cells in IMB.

    • Incubation: Incubate at 37°C for 5-10 minutes. The IP4 will passively diffuse through the SLO pores into the cytosol.

    • Assay Execution: Proceed immediately to fluorometric calcium imaging (e.g., using Fura-2 or Fluo-4 trapped in the ER) or biochemical pull-down assays. Control Requirement: Always run a parallel condition with Ins(1,4,5)P3 alone, and IP3 + IP4, to validate the synergistic effect on calcium mobilization.

    Quantitative Data & Parameter Summaries

    To ensure reproducibility across laboratories, the following table summarizes the optimized parameters for handling and delivering Ins(1,3,4,5)P4.

    Table 1: Delivery Modality Comparison & Optimization Parameters

    ParameterWhole-Cell Patch ClampSLO Permeabilization
    Primary Application Single-cell electrophysiologyPopulation biochemical/Ca2+ assays
    Working Concentration 1 - 10 µM10 - 50 µM
    Delivery Time 2 - 5 minutes (Dialysis)5 - 10 minutes (Pore diffusion)
    Buffer Requirement K-Gluconate or CsCl-based ICSHigh K+ Intracellular-Mimicking Buffer
    Organelle Integrity Fully IntactIntact (SLO is cholesterol-dependent)
    Key Additives Mg-ATP (2 mM), Na-GTP (0.3 mM)DTT (for SLO), EGTA (to control basal Ca2+)
    Limitations Low throughput, requires high skillLoss of cytosolic proteins < 100 kDa over time

    References

    The methodologies and mechanistic claims detailed in this protocol are grounded in the foundational literature surrounding inositol polyphosphate signaling and intracellular delivery techniques.

    • Title: Micro-injection of inositol 1,3,4,5-tetrakisphosphate activates sea urchin eggs by a mechanism dependent on external Ca2+. Source: Biochemical Journal, 240(3), 917-920. (1986). URL: [Link]

    • Title: Inositol 1,3,4,5-tetrakisphosphate and calcium signaling. Source: Nature, 376(6540), 527-530. (1995). URL: [Link]

    • Title: Capacitative calcium entry in the nervous system. Source: Cell Calcium, 37(5), 501-504. (2005). URL: [Link]

    • Title: Inositol 1,3,4,5-tetrakisphosphate (Compound Summary). Source: PubChem, National Center for Biotechnology Information. (2024). URL: [Link]

    Method

    In vitro kinase assays using D-myo-Inositol 1,3,4,5-tetrakis(phosphate)

    Initiating Search Strategies I'm starting by zeroing in on D-myo-Inositol 1,3,4,5-tetrakisphosphate (IP4) and its interaction with kinases through targeted Google searches. I'm also looking for established in vitro kinas...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Initiating Search Strategies

    I'm starting by zeroing in on D-myo-Inositol 1,3,4,5-tetrakisphosphate (IP4) and its interaction with kinases through targeted Google searches. I'm also looking for established in vitro kinase assay protocols using the compound. My goal is to compile a comprehensive understanding of its role in cellular signaling.

    Refining Search Parameters

    I'm now refining my Google searches, zeroing in on kinase interactions with IP4 in cellular signaling and in vitro assay protocols using this compound. I'm focusing on experimental design, necessary reagents, and detection methods. Authoritative sources and reviews are being prioritized to build a solid theoretical base for the application note. I also plan on creating visuals to illustrate the signaling pathway and experimental workflow.

    Launching Initial Inquiries

    I'm now starting a round of focused Google searches on IP4's role in cellular signaling and kinase interactions. I am looking into established in vitro kinase assays that utilize IP4, with an eye on protocols, reagents, and detection methods. I'm prioritizing authoritative sources for a strong theoretical foundation.

    Application

    Application Note: High-Sensitivity Quantification of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) via IP-RP-LC-MS/MS

    The Biological Imperative and Analytical Challenge D-myo-Inositol 1,3,4,5-tetrakis(phosphate)—commonly referred to as Ins(1,3,4,5)P4 or IP4—is a highly charged intracellular secondary messenger. Synthesized via the phosp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Biological Imperative and Analytical Challenge

    D-myo-Inositol 1,3,4,5-tetrakis(phosphate)—commonly referred to as Ins(1,3,4,5)P4 or IP4—is a highly charged intracellular secondary messenger. Synthesized via the phosphorylation of Ins(1,4,5)P3 by IP3 3-kinase, IP4 acts synergistically with IP3 to regulate intracellular calcium homeostasis and serves as a critical signaling node in immune cell development . For drug development professionals targeting kinase pathways, precise quantification of IP4 is paramount.

    Pathway PIP2 PI(4,5)P2 PLC PLC Enzyme PIP2->PLC Hydrolysis IP3 Ins(1,4,5)P3 PLC->IP3 IP3K IP3 3-Kinase IP3->IP3K Phosphorylation IP4 Ins(1,3,4,5)P4 IP3K->IP4 Ca2 Ca2+ Homeostasis & Signaling IP4->Ca2 Synergistic Action

    Ins(1,3,4,5)P4 biosynthesis pathway and its role in cellular calcium regulation.

    Historically, quantifying IP4 required hazardous 3 H-inositol radiolabeling combined with Strong Anion Exchange (SAX) HPLC, a method lacking absolute quantitative rigor. The modern analytical challenge lies in IP4's molecular structure: it lacks a UV-absorbing chromophore and is exceptionally polar, bearing four negatively charged phosphate groups at physiological pH . Consequently, native IP4 exhibits zero retention on standard reversed-phase (RP) columns and elutes in the void volume, suffering from massive matrix suppression in mass spectrometry.

    Methodological Rationale: Designing a Self-Validating System

    To overcome these limitations without resorting to radioactivity, this protocol utilizes Ion-Pairing Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (IP-RP-LC-MS/MS) .

    The Causality of Experimental Choices
    • Ion-Pairing Agent Selection: We utilize N,N-dimethylhexylamine (DMHA) rather than the traditional tetrabutylammonium (TBA). While TBA provides strong retention, it causes severe, persistent ion suppression in the MS source. DMHA is sufficiently volatile for Electrospray Ionization (ESI) while providing the necessary hydrophobic masking of IP4's phosphate groups to ensure robust retention on a C18 stationary phase .

    • Sample Preparation: Endogenous phosphatases rapidly dephosphorylate IP4 post-lysis. We mandate a rapid quench using cold Trichloroacetic acid (TCA) to instantly denature these enzymes.

    • Enrichment Strategy: Titanium Dioxide (TiO2) Solid Phase Extraction (SPE) is employed to exploit the hard-acid/hard-base interaction between Ti(IV) and phosphate groups. By conditioning the TiO2 with lactic acid, we block non-specific binding sites, ensuring that massive cellular excesses of mono-phosphorylated sugars are washed away while multi-phosphorylated IP4 is selectively retained.

    Experimental Protocols

    Sample Quenching and Extraction
    • Quench: Rapidly aspirate culture media from the cell monolayer (e.g., 1×107 cells) and immediately add 1.0 mL of ice-cold 1M TCA.

    • Internal Standard Spike: Immediately spike in 10 ng of 13 C-labeled IP4 (or a validated stable structural analog) directly into the TCA lysate. Causality: Spiking at step 1 creates a self-validating system; any downstream losses during SPE or variations in MS ionization are internally corrected by the standard ratio.

    • Lysis: Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 15 minutes.

    • Clarification: Centrifuge at 15,000×g for 10 minutes at 4°C. Collect the supernatant.

    TiO2 SPE Enrichment
    • Conditioning: Pass 1 mL of Conditioning Buffer (80% Acetonitrile, 5% TFA, 300 mg/mL Lactic Acid) through a 50 mg TiO2 spin column.

    • Loading: Dilute the TCA supernatant 1:1 with Conditioning Buffer and load onto the column. Centrifuge at 1,000×g for 2 minutes.

    • Washing: Wash twice with 1 mL of Wash Buffer (80% Acetonitrile, 1% TFA) to remove non-phosphorylated and mono-phosphorylated matrix components.

    • Elution: Elute the IP4 fraction using 2×200 µL of 10% Ammonium Hydroxide ( NH4​OH , pH > 11).

    • Reconstitution: Lyophilize the eluate to dryness and reconstitute in 50 µL of Mobile Phase A.

    Workflow Q 1. Rapid Quenching (Cold 1M TCA) E 2. Cell Extraction & Centrifugation Q->E S 3. SPE Enrichment (TiO2 Microcolumns) E->S L 4. IP-RP-HPLC (DMHA Ion-Pairing) S->L M 5. ESI-MS/MS (Negative MRM) L->M

    Step-by-step sample preparation and LC-MS/MS analytical workflow for IP4 quantification.

    IP-RP-LC-MS/MS Analysis
    • Column: Waters Acquity UPLC BEH C18 ( 2.1×100 mm, 1.7 µm).

    • Column Equilibration (Critical): Equilibrate the column with Mobile Phase A for at least 20 column volumes prior to the first injection. This establishes a stable dynamic coating of DMHA on the stationary phase, which is non-negotiable for reproducible retention times.

    • Mobile Phase A: 5 mM DMHA, 5 mM Acetic Acid in LC-MS grade Water (pH ~ 6.0).

    • Mobile Phase B: 5 mM DMHA in Methanol.

    Quantitative Data & Instrument Parameters

    Table 1: HPLC Gradient Conditions

    Time (min) Flow Rate (µL/min) % Mobile Phase A % Mobile Phase B Curve Type
    0.0 300 98 2 Initial
    1.0 300 98 2 Linear
    6.0 300 50 50 Linear
    7.5 300 5 95 Linear
    9.0 300 5 95 Hold
    9.1 300 98 2 Step (Re-equilibration)

    | 12.0 | 300 | 98 | 2 | End |

    Table 2: ESI-MS/MS MRM Transitions (Negative Ion Mode) | Analyte | Precursor Ion ( [M−H]− ) | Product Ion ( m/z ) | Collision Energy (eV) | Fragment Origin | | :--- | :--- | :--- | :--- | :--- | | Ins(1,3,4,5)P4 | 498.9 | 400.9 | 28 | Loss of H3​PO4​ | | Ins(1,3,4,5)P4 | 498.9 | 382.9 | 32 | Loss of H3​PO4​+H2​O | | 13C6​ -IP4 (IS) | 504.9 | 406.9 | 28 | Loss of H3​PO4​ |

    Quality Control & Self-Validating Systems

    To ensure this protocol functions as a self-validating system, the following Quality Control (QC) metrics must be met for every batch:

    Table 3: Method Validation Acceptance Criteria

    Validation Metric Execution Method Acceptance Criteria
    Matrix Effect (Ion Suppression) Post-column infusion of 100 ng/mL IP4 during a blank matrix injection. Baseline MS signal must not deviate by >15% at the IP4 retention window (approx. 4.5 min).

    | System Suitability Test (SST) | 5 consecutive injections of a mid-level calibration standard prior to sample run. | Retention time %RSD ≤2.0% ; Peak Area %RSD ≤5.0% . | | Carryover | Injection of Mobile Phase A immediately following the Upper Limit of Quantification (ULOQ). | IP4 peak area in blank must be ≤20% of the Lower Limit of Quantification (LLOQ). |

    Troubleshooting Note: If severe peak tailing is observed, the dynamic coating of DMHA has likely depleted. Flush the system with 50% Methanol without DMHA to strip the column, then re-equilibrate with Mobile Phase A overnight.

    References

    • Title: Inositol tetrakisphosphate - Biochemistry, Genetics and Molecular Biology Source: ScienceDirect URL: [Link]

    • Title: D-myo-Inositol 1,3,4,5-tetrakisphosphate (Compound Summary) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

    • Title: inositol tetrakisphosphate (CHEBI:11363) Source: Chemical Entities of Biological Interest (ChEBI) URL: [Link]

    Method

    Application Note: D-myo-Inositol 1,3,4,5-tetrakis(phosphate) (IP4) Receptor Binding Assay Protocol

    Mechanistic Overview & Significance D-myo-Inositol 1,3,4,5-tetrakis(phosphate) (Ins(1,3,4,5)P4 or IP4) is a highly charged intracellular second messenger synthesized via the phosphorylation of IP3 by IP3 3-kinase. IP4 ac...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Mechanistic Overview & Significance

    D-myo-Inositol 1,3,4,5-tetrakis(phosphate) (Ins(1,3,4,5)P4 or IP4) is a highly charged intracellular second messenger synthesized via the phosphorylation of IP3 by IP3 3-kinase. IP4 acts as a critical node in cellular signaling, regulating calcium homeostasis and serving as a potent allosteric regulator of Ras GTPase-activating proteins, such as GAP1IP4BP ().

    Quantifying the interaction between IP4 and its putative receptors requires a highly optimized radioligand binding assay. Due to the rapid metabolism of inositol phosphates in native tissues, the assay must be meticulously designed to isolate specific receptor-ligand interactions while completely inhibiting endogenous phosphatase and kinase activities.

    IP4_Pathway PIP2 PIP2 PLC PLC PIP2->PLC IP3 IP3 PLC->IP3 IP3K IP3 3-Kinase IP3->IP3K IP4 Ins(1,3,4,5)P4 IP3K->IP4 Receptor IP4 Receptor (e.g., GAP1m) IP4->Receptor Effect Ca2+ Regulation / Ras-GAP Activity Receptor->Effect

    IP4 Signaling Pathway: Generation from IP3 and downstream effector engagement.

    Assay Design & Scientific Rationale

    A robust IP4 binding protocol is not merely a sequence of steps; it is a carefully balanced biochemical environment designed to exploit the physical properties of the ligand.

    • Enzymatic Inhibition via Chelation : IP4 is highly susceptible to degradation by Mg²⁺-dependent inositol polyphosphate 5-phosphatases. The strict inclusion of 1 mM EDTA and 1 mM EGTA in the binding buffer chelates divalent cations, completely halting these enzymatic pathways and preserving the integrity of the [³H]-IP4 tracer ().

    • Thermodynamic Control : The binding reaction is conducted strictly at 4°C. Lower temperatures reduce the kinetic energy of the system, minimizing residual proteolytic/enzymatic activity while stabilizing the high-affinity receptor-ligand complex during the extended equilibrium phase.

    • Charge Neutralization (The PEI Effect) : IP4 carries a dense negative charge. If standard glass fiber filters are used during separation, IP4 will bind non-specifically to the silanol groups on the glass, resulting in an unmanageable signal-to-noise ratio. Pre-soaking the filters in 0.3% polyethylenimine (PEI)—a cationic polymer—coats the glass fibers, repelling the unbound IP4 and drastically reducing non-specific background noise.

    The Self-Validating Assay Architecture

    To ensure trustworthiness, this protocol operates as a self-validating system. A single raw CPM (counts per minute) value is meaningless without internal controls. Every experimental run must independently calculate:

    • Total Binding (TB) : The absolute accumulation of [³H]-IP4 on the membrane.

    • Non-Specific Binding (NSB) : Determined by co-incubating the tracer with a massive excess (10 µM) of unlabeled IP4. This saturates all true receptor sites; any remaining signal is artifactual.

    • Specific Binding (SB) : Derived via the equation SB = TB - NSB.

    • Steric Selectivity Controls : Parallel displacement curves using 10 µM IP3 and IP6 are mandatory to prove that the binding pocket differentiates between closely related inositol phosphate stereoisomers ().

    Experimental Workflow

    Workflow Prep 1. Membrane Prep (Cerebellum or Recombinant) Incubate 2. Binding Reaction [3H]-IP4 + Ligands Prep->Incubate Separate 3. Rapid Filtration (PEI-treated GF/B) Incubate->Separate Wash 4. Wash Step (Ice-cold Buffer) Separate->Wash Count 5. Scintillation (Quantify [3H]) Wash->Count Analyze 6. Data Analysis (Kd, Bmax, IC50) Count->Analyze

    Step-by-step workflow for the IP4 radioligand binding assay.

    Detailed Step-by-Step Protocol

    Reagent Preparation
    • Binding Buffer : 50 mM Tris-HCl (pH 7.4 at 4°C), 1 mM EDTA, 1 mM EGTA, 100 mM KCl, 1 mM Dithiothreitol (DTT). Note: Adjust pH strictly at 4°C, as Tris buffer pH is highly temperature-dependent.

    • Radioligand : [³H]-D-myo-inositol 1,3,4,5-tetrakisphosphate (Specific activity ~20 Ci/mmol).

    • Wash Buffer : 50 mM Tris-HCl (pH 7.4 at 4°C).

    Step 1: Membrane Preparation
    • Homogenize rat cerebellum (or cells expressing recombinant GAP1IP4BP) in 10 volumes of ice-cold Binding Buffer using a Dounce homogenizer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken cells.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membrane fraction.

    • Resuspend the pellet in Binding Buffer to a final protein concentration of 1-2 mg/mL. Keep strictly on ice.

    Step 2: The Binding Reaction
    • Set up 1.5 mL microcentrifuge tubes on ice.

    • Add reagents in the following order to achieve a final reaction volume of 250 µL:

      • Buffer : Adjust volume to reach 250 µL.

      • Competitors : Add unlabeled IP4 (for NSB) or test compounds.

      • Radioligand : Add [³H]-IP4 to a final concentration of 1 nM (for single-point assays) or a range of 0.1–20 nM (for saturation binding).

      • Protein : Initiate the reaction by adding 50 µL of the membrane preparation (50-100 µg of protein).

    • Vortex gently and incubate at 4°C for 60 minutes to achieve thermodynamic equilibrium.

    Step 3: Rapid Filtration & Separation
    • Pre-soak Whatman GF/B glass fiber filters in 0.3% (v/v) PEI for at least 1 hour prior to filtration.

    • Mount the filters onto a vacuum manifold (e.g., Brandel Cell Harvester).

    • Terminate the binding reaction by adding 1 mL of ice-cold Wash Buffer to the tube, then immediately filter the mixture through the GF/B filter under vacuum.

    • Wash the filter rapidly three times with 3 mL of ice-cold Wash Buffer. Critical: The entire wash sequence must be completed in under 10 seconds to prevent dissociation of the[³H]-IP4-receptor complex.

    Step 4: Scintillation Counting
    • Transfer the filters to scintillation vials.

    • Add 4 mL of a high-efficiency aqueous-compatible scintillation cocktail.

    • Vortex vigorously and allow to equilibrate in the dark for 2 hours to eliminate chemiluminescence.

    • Quantify bound radioactivity using a Liquid Scintillation Counter (LSC) set to a Tritium ([³H]) window.

    Data Presentation & Validation Metrics

    To validate the integrity of the receptor preparation, the resulting data should be subjected to non-linear regression analysis (e.g., using GraphPad Prism) to determine the equilibrium dissociation constant ( Kd​ ) and maximal binding sites ( Bmax​ ).

    The table below summarizes the quantitative benchmarks that define a successful, high-quality IP4 binding assay. Deviations from these values typically indicate ligand degradation or loss of receptor structural integrity.

    ParameterTypical Value (Cerebellar Membranes)Recombinant GAP1IP4BPDiagnostic Significance
    Kd​ (Equilibrium Dissociation) 1.0 - 3.0 nM0.5 - 1.5 nMValidates high-affinity binding state
    Bmax​ (Maximal Binding) 200 - 400 fmol/mg protein>5,000 fmol/mg proteinConfirms receptor density/expression level
    IC50​ (Unlabeled IP4) ~2.5 nM~1.0 nMEstablishes homologous competition baseline
    IC50​ (IP3) >10,000 nM>5,000 nMConfirms lack of cross-reactivity with IP3
    IC50​ (IP6) >10,000 nM>10,000 nMValidates strict steric and charge specificity

    References

    • Donié, F., & Reiser, G. (1989). "A novel, specific binding protein assay for quantitation of intracellular inositol 1,3,4,5-tetrakisphosphate (IP4) using a high-affinity IP4 receptor from cerebellar membranes." FEBS Letters, 254(1-2), 155-158. URL:[Link]

    • Theibert, A. B., Estevez, V. A., Ferris, C. D., Danoff, S. K., Barrow, R. K., Prestwich, G. D., & Snyder, S. H. (1991). "Purification and characterization of inositol 1,3,4,5-tetrakisphosphate binding proteins from rat brain." Journal of Biological Chemistry, 266(19), 12722-12729. URL: [Link]

    • Cullen, P. J., Hsuan, J. J., Truong, O., Letcher, A. J., Jackson, T. R., Dawson, A. P., & Irvine, R. F. (1995). "GAP1m, a ras GTPase-activating protein, binds to inositol 1,3,4,5-tetrakisphosphate." Nature, 376(6540), 527-530. URL:[Link]

    Application

    Application Note: Intracellular Delivery of Ins(1,3,4,5)P4 Ammonium Salt in Patch-Clamp Electrophysiology

    Introduction & Mechanistic Grounding Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4 or IP4) is a critical intracellular second messenger generated by the phosphorylation of IP3 via IP3 3-kinase. In electrophysiologic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Grounding

    Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4 or IP4) is a critical intracellular second messenger generated by the phosphorylation of IP3 via IP3 3-kinase. In electrophysiological studies, IP4 is primarily investigated for its synergistic role with IP3 in modulating Store-Operated Calcium Entry (SOCE), regulating Transient Receptor Potential (TRP) channels, and acting as a competitive antagonist at PIP3-binding domains ().

    Because IP4 acts on intracellular targets, patch-clamp electrophysiology—specifically the whole-cell configuration—is the gold standard for investigating its effects. By dialyzing the cell interior with an Intracellular Solution (ICS) containing IP4, researchers can precisely control the concentration of this second messenger and observe real-time ion channel kinetics.

    Pathway GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 (Membrane) PLC->PIP2 Cleavage IP3 Ins(1,4,5)P3 PIP2->IP3 IP3K IP3 3-Kinase IP3->IP3K Phosphorylation IP3R IP3R (ER Ca2+ Release) IP3->IP3R Binding IP4 Ins(1,3,4,5)P4 IP3K->IP4 SOCE SOCE / TRPC Channels IP4->SOCE Synergistic Modulation IP3R->SOCE Store Depletion Ca2 Ca2+ Influx SOCE->Ca2

    Fig 1. Synergistic signaling pathway of Ins(1,3,4,5)P4 and IP3 in modulating calcium influx.

    Chemical Rationale: Why the Ammonium Salt?

    Commercially available Ins(1,3,4,5)P4 is frequently supplied as an ammonium salt rather than a sodium or potassium salt. From a practical electrophysiology standpoint, this is highly advantageous:

    • Superior Solubility : The ammonium salt form is highly hygroscopic and readily dissolves in aqueous intracellular solutions without requiring organic solvents (like DMSO) that could destabilize the cell membrane or cause off-target channel artifacts.

    • Preservation of Cation Gradients : Patch-clamp ICS relies on precise concentrations of K+ or Cs+ (typically 130-140 mM) to establish the reversal potentials. Introducing a sodium or potassium salt of a highly charged molecule can subtly shift these gradients. At standard working concentrations of IP4 (10–50 µM), the contribution of NH4+ to the total osmolarity and monovalent cation pool is negligible, ensuring the electrochemical driving forces remain pristine.

    Quantitative Data: Target Channels & Concentrations

    The optimal concentration of IP4 depends entirely on the target channel and the presence of necessary co-factors. The table below summarizes field-validated parameters for isolating specific currents.

    Target Channel / PathwayWorking IP4 Conc.Required Co-factors in ICSExpected Electrophysiological Effect
    SOCE / I_CRAC 10 - 20 µMIP3 (10 µM), High EGTA (10 mM)Enhanced inward Ca2+ current at hyperpolarized potentials.
    TRPC Channels 10 - 50 µMNoneModulation of non-selective cation currents.
    Endothelial K+ Channels 10 µMCa2+ (1 µM free)Activation of inward rectifier K+ currents.
    PIP3-dependent Targets 50 - 100 µMNoneCompetitive antagonism of PIP3-mediated channel activation.

    Detailed Protocol: Intracellular Application via Patch Pipette

    To ensure experimental reproducibility, the handling of IP4 and the execution of the patch-clamp recording must be strictly controlled. IP4 is susceptible to degradation by intracellular phosphatases.

    Reagent Preparation
    • Reconstitution : Dissolve the lyophilized Ins(1,3,4,5)P4 ammonium salt in ultra-pure, RNase/DNase-free water to create a 10 mM stock solution.

    • Aliquoting : Divide the stock into 5 µL aliquots in low-bind microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store immediately at -80°C.

    • Working Solution : On the day of the experiment, thaw one aliquot on ice and add it directly to the filtered ICS to achieve the desired final concentration (e.g., 20 µM).

    Intracellular Solution (ICS) Formulation

    To isolate calcium currents (such as I_CRAC) and prevent potassium channel interference, use a Cesium-based ICS.

    • Recipe : 130 mM Cs-Methanesulfonate, 10 mM EGTA (to deplete ER calcium stores), 2 mM MgCl2, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2 with CsOH, and osmolarity to 290 mOsm.

    • Causality Note: ATP and GTP are mandatory. Washout of endogenous nucleotides rapidly degrades channel function (run-down). EGTA is required to passively deplete the endoplasmic reticulum, acting synergistically with IP4/IP3 to open SOCE channels.

    Electrophysiological Execution

    Workflow Prep 1. Aliquot IP4 Ammonium Salt ICS 2. Dissolve in ICS (Keep on Ice) Prep->ICS Pipette 3. Backfill Patch Pipette ICS->Pipette Seal 4. Gigaseal & Membrane Rupture Pipette->Seal Record 5. Wait 3-5 min Record Currents Seal->Record

    Fig 2. Step-by-step workflow for intracellular application of IP4 during patch-clamp recording.

    • Pipette Filling : Fill the tip of the patch pipette with IP4-free ICS, then backfill the remainder with the IP4-containing ICS. Reasoning: This prevents IP4 from leaking onto the cell surface before seal formation, avoiding unintended extracellular receptor activation.

    • Seal and Break-in : Form a gigaseal (>1 GΩ) and apply brief suction to rupture the membrane, entering the whole-cell configuration.

    • Diffusion Window : Do not record experimental data immediately. IP4 is a relatively large, highly charged molecule (MW ~500 g/mol ). It requires 3 to 5 minutes to fully dialyze from the pipette into the soma.

    Self-Validating Experimental Design & Troubleshooting

    A robust electrophysiology protocol must be a self-validating system. When measuring IP4-induced currents, you must prove that the observed current is biologically driven and not an artifact of a degrading membrane seal.

    The Self-Validation Workflow for IP4-induced I_CRAC:

    • Baseline Verification : Immediately upon break-in (Time = 0), apply a voltage ramp from -100 mV to +100 mV. The current should be minimal. If a massive inward current is present immediately, your seal is leaky, and the cell must be discarded.

    • Temporal Development : Apply the voltage ramp every 2 seconds. Over the 3-5 minute diffusion window, you should observe a gradual, time-dependent development of an inwardly rectifying current. This temporal delay proves the current is driven by the intracellular diffusion of IP4 and subsequent signaling cascade.

    • Series Resistance (Rs) Monitoring : Monitor Rs continuously. A sudden drop in Rs can mimic an increase in current amplitude. If Rs fluctuates by >20%, the data point is invalid.

    • Pharmacological Knockout (The Ultimate Control) : At the peak of the current (e.g., at Time = 6 minutes), perfuse the extracellular bath with a known SOCE blocker (e.g., 10 µM Gd3+ or 1 µM BTP2). The current must be completely abolished. If the current persists, you are recording a leak artifact, not an IP4-modulated calcium current.

    References

    • Irvine, R. F., & Moor, R. M. (1986). Micro-injection of inositol 1,3,4,5-tetrakisphosphate activates sea urchin eggs by a mechanism dependent on external Ca2+. Biochemical Journal, 240(3), 917-920. URL:[Link]

    • Lückhoff, A., & Clapham, D. E. (1992). Inositol 1,3,4,5-tetrakisphosphate activates an endothelial inward rectifier K+ channel. Nature, 355(6358), 356-358. URL:[Link]

    • Hermosura, M. C., Takeuchi, H., Fleig, A., Penner, R., et al. (2000). A role for inositol 1,3,4,5-tetrakisphosphate in the activation of store-operated calcium entry. Nature, 408(6813), 735-740. URL:[Link]

    • Jia, Y., et al. (2007). Inositol 1,3,4,5-tetrakisphosphate negatively regulates phosphatidylinositol-3,4,5-trisphosphate signaling in neutrophils. Immunity, 27(3), 453-467. URL:[Link]

    Method

    Advanced Application Note: Encapsulation and Intracellular Delivery of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) via Fusogenic Liposomes

    Executive Summary D-myo-Inositol 1,3,4,5-tetrakis(phosphate)—commonly referred to as Ins(1,3,4,5)P4 or IP4—is a highly charged, water-soluble intracellular second messenger. Generated via the phosphorylation of IP3 by IP...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    D-myo-Inositol 1,3,4,5-tetrakis(phosphate)—commonly referred to as Ins(1,3,4,5)P4 or IP4—is a highly charged, water-soluble intracellular second messenger. Generated via the phosphorylation of IP3 by IP3 3-kinase, IP4 plays a critical role in cellular calcium homeostasis and interacts with pleckstrin homology (PH) domain-containing proteins such as GAP1. Because of its high negative charge density, exogenous IP4 cannot passively cross the hydrophobic plasma membrane.

    This application note details a robust, self-validating protocol for the encapsulation of soluble IP4 into fusogenic Large Unilamellar Vesicles (LUVs). By utilizing a specific lipid formulation optimized for endosomal escape, researchers can effectively deliver IP4 into the cytosol of living cells to study its downstream signaling effects without compromising cellular integrity.

    Pathway PIP2 PI(4,5)P2 PLC Phospholipase C PIP2->PLC IP3 Ins(1,4,5)P3 PLC->IP3 IP3K IP3 3-Kinase IP3->IP3K IP4 Ins(1,3,4,5)P4 IP3K->IP4 Effectors Target Proteins (GAP1, Ca2+ Channels) IP4->Effectors

    Fig 1. Intracellular signaling pathway illustrating the generation and effector targeting of IP4.

    Mechanistic Rationale & Formulation Strategy

    The preparation of IP4-loaded liposomes requires careful consideration of both the payload and the delivery vehicle.

    • Buffer Selection (The Causality of KCl): Standard liposome preparations often utilize NaCl-based buffers (e.g., PBS). However, because these liposomes are designed to fuse with endosomal membranes and release their aqueous core into the cytosol, we utilize a KCl-based HEPES buffer . Delivering a high-sodium payload directly into the cytosol can disrupt local ion homeostasis and artificially trigger calcium transients, confounding the study of IP4-mediated calcium signaling [1].

    • Lipid Composition (Fusogenicity): We employ a ternary lipid mixture of DOPC, DOPE, and Cholesterol. DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is the critical functional component. At physiological pH, DOPE can be stabilized in a bilayer by DOPC. However, upon endocytosis and subsequent acidification of the endosome, DOPE promotes the formation of inverted hexagonal (HII) lipid phases. This structural transition destabilizes the endosomal membrane, facilitating the escape of the encapsulated IP4 into the cytosol before it is degraded by lysosomal phosphatases [2].

    • Extrusion over Sonication: IP4 is sensitive to localized thermal degradation. Probe sonication generates extreme local temperatures and can shed titanium particles that complex with the phosphate groups of IP4. Therefore, thin-film hydration followed by polycarbonate membrane extrusion is the mandated method for LUV formation [3].

    Quantitative Formulation Data
    ParameterSpecification / ValueScientific Rationale
    Lipid Molar Ratio DOPC:DOPE:Chol (40:40:20)Balances ambient bilayer stability with acidic-triggered fusogenicity.
    Total Lipid Concentration 10 mM (10 µmol / mL)Optimal concentration to prevent excessive viscosity during extrusion.
    Hydration Buffer 150 mM KCl, 10 mM HEPES, pH 7.4Mimics the high-potassium environment of the intracellular cytosol.
    IP4 Concentration 1.0 mM (in hydration buffer)Provides a sufficient concentration gradient for passive aqueous encapsulation.
    Extrusion Pore Size 100 nmGenerates monodisperse LUVs ideal for cellular endocytosis.
    Encapsulation Efficiency ~5% - 10%Expected yield for passive aqueous trapping in 100 nm vesicles.
    Final Internal [IP4] ~50 µM - 100 µMPhysiologically relevant concentration for downstream effector engagement.

    Experimental Protocol

    Workflow A 1. Lipid Film (DOPC/DOPE/Chol) B 2. Hydration (1mM IP4 in KCl/HEPES) A->B C 3. Freeze-Thaw (5 Cycles) B->C D 4. Extrusion (100 nm LUVs) C->D E 5. SEC Purification (PD-10 Column) D->E

    Fig 2. Step-by-step workflow for the encapsulation of IP4 into fusogenic large unilamellar vesicles.

    Phase 1: Lipid Film Preparation
    • Aliquot Lipids: In a clean, acid-washed glass round-bottom flask, combine DOPC, DOPE, and Cholesterol in chloroform to achieve a 40:40:20 molar ratio (total lipid = 10 µmol).

    • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the chloroform under a gentle vacuum at 30°C until a uniform, thin lipid film forms on the walls of the flask.

    • Desiccation: Place the flask in a vacuum desiccator for a minimum of 2 hours (or overnight) to remove all trace organic solvents. Residual chloroform will compromise bilayer integrity and cause IP4 leakage.

    Phase 2: Hydration and Freeze-Thaw
    • Buffer Preparation: Prepare the hydration buffer: 150 mM KCl, 10 mM HEPES, pH 7.4. Dissolve D-myo-Inositol 1,3,4,5-tetrakis(phosphate) to a final concentration of 1.0 mM. (Optional: Spike with 0.1 µCi/mL of [³H]-IP4 for downstream quantification).

    • Hydration: Add 1.0 mL of the IP4 hydration buffer to the dried lipid film. Vortex vigorously for 5 minutes until the film is completely suspended, yielding a milky suspension of Multilamellar Vesicles (MLVs).

    • Freeze-Thaw Cycles: Submerge the flask in liquid nitrogen until completely frozen (~1 minute), then transfer to a 40°C water bath until thawed. Repeat this cycle 5 times. Causality: This step fractures the MLVs, reducing multilamellarity and significantly increasing the aqueous trapped volume and IP4 encapsulation efficiency.

    Phase 3: Extrusion and Purification
    • Extrusion: Assemble a mini-extruder with a 100 nm polycarbonate track-etched membrane. Pass the lipid suspension through the membrane 11 times. Always end on an odd number of passes to ensure the final extrudate is collected in the clean output syringe, avoiding contamination with unextruded MLVs.

    • Size Exclusion Chromatography (SEC): Equilibrate a Sephadex G-25 column (e.g., PD-10) with IP4-free hydration buffer. Load the 1.0 mL extruded liposome suspension onto the column.

    • Elution: Elute with IP4-free buffer. Collect the liposome fraction, which elutes in the void volume (typically between 2.5 - 3.5 mL). The unencapsulated, free IP4 will enter the porous Sephadex matrix and elute significantly later.

    Quality Control & Self-Validation

    To ensure the protocol is a self-validating system, researchers must verify both the physical characteristics of the liposomes and the successful encapsulation of the IP4 payload before proceeding to cellular assays.

    • Dynamic Light Scattering (DLS): Measure the Z-average diameter and Polydispersity Index (PDI). Validated LUVs should exhibit a diameter of 100–120 nm with a PDI < 0.15. A high PDI indicates failed extrusion or liposome aggregation.

    • Encapsulation Quantification: Because IP4 lacks a useful UV-Vis chromophore, direct spectrophotometric quantification is impossible. The system is validated by either:

      • Radiometric Tracking: If [³H]-IP4 was included in the hydration buffer, measure the radioactivity of the purified liposome fraction via liquid scintillation counting. Compare this to the pre-SEC suspension to calculate exact encapsulation efficiency.

      • Malachite Green Assay (Post-Lysis): Lyse an aliquot of the purified liposomes with 0.1% Triton X-100. Treat the lysate with a broad-spectrum alkaline phosphatase to cleave the phosphate groups from IP4. Quantify the released inorganic phosphate using a standard Malachite Green assay.

    References

    • Berridge, M. J., & Irvine, R. F. (1989). Inositol phosphates and cell signalling. Nature, 341(6239), 197-205. URL: [Link]

    • Hafez, I. M., Maurer, N., & Cullis, P. R. (2001). On the mechanism whereby cationic lipids promote intracellular delivery of polynucleotides. Gene Therapy, 8(15), 1188-1196. URL: [Link]

    • Hope, M. J., Bally, M. B., Webb, G., & Cullis, P. R. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential. Biochimica et Biophysica Acta (BBA) - Biomembranes, 812(1), 55-65. URL: [Link]

    • Irvine, R. F., & Schell, M. J. (2001). Back in the water: the return of the inositol phosphates. Nature Reviews Molecular Cell Biology, 2(5), 327-338. URL: [Link]

    Technical Notes & Optimization

    Troubleshooting

    Preventing degradation of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) during long-term storage

    Welcome to the Technical Support and Troubleshooting Portal for D-myo-Inositol 1,3,4,5-tetrakis(phosphate) , commonly referred to as IP4 . As a critical secondary messenger involved in intracellular calcium regulation an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support and Troubleshooting Portal for D-myo-Inositol 1,3,4,5-tetrakis(phosphate) , commonly referred to as IP4 .

    As a critical secondary messenger involved in intracellular calcium regulation and ion channel modulation, IP4 is highly sensitive to environmental stressors. Because it possesses four phosphate ester bonds, it is highly susceptible to chemical hydrolysis and enzymatic dephosphorylation. This guide provides field-proven insights, causality-based troubleshooting, and self-validating protocols to ensure the absolute integrity of your IP4 stocks during long-term storage.

    Quick Reference: Physical Properties & Storage Limits

    To establish a baseline for handling, please refer to the quantitative stability data summarized below. Deviating from these parameters exponentially increases the risk of phosphate ester cleavage [1].

    ParameterRecommended ConditionAbsolute Limit / WarningHalf-Life Estimate
    Solid Storage Temp -80°C (Lyophilized)-20°C (Short-term only)> 2 Years (at -80°C)
    Solution Storage Temp -80°C (Flash-frozen)4°C (Never store as liquid)~6 Months (at -80°C)
    Reconstitution Buffer Milli-Q H₂O or 10mM HEPESAvoid Phosphate BuffersN/A
    Optimal pH 7.0 to 7.4< 6.0 or > 8.0 (Hydrolysis risk)N/A
    Freeze-Thaw Cycles 0 (Single-use aliquots)Max 1 cycleDecreases by 30% per cycle

    Troubleshooting FAQs: The "Why" Behind the Failure

    As Application Scientists, we frequently receive support tickets regarding sudden losses of IP4 activity. Below are the most common issues, the underlying chemical causality, and the required corrective actions.

    Q1: My IP4 solution turned cloudy immediately upon reconstitution. What went wrong?

    The Causality: IP4 is a highly negatively charged polyanion. If your reconstitution buffer or water contains trace amounts of divalent cations (such as Ca²⁺, Mg²⁺, or Zn²⁺), these metals will act as ionic bridges between the phosphate groups of multiple IP4 molecules. This ionic cross-linking causes rapid precipitation, pulling the active IP4 out of solution. The Solution: Always reconstitute in ultra-pure, metal-free Milli-Q water or a buffer containing a mild chelating agent (e.g., 0.1 mM EDTA) to sequester trace metals [2].

    Q2: My downstream calcium release assay showed a 50% drop in signal after storing my IP4 stock for a month at -20°C. Why?

    The Causality: You are likely experiencing the freeze-concentration effect . When an aqueous solution freezes slowly at -20°C, pure water crystallizes into ice first. This excludes the buffer salts and the IP4, concentrating them into microscopic pockets of unfrozen liquid. In certain buffers (especially sodium phosphate), this extreme concentration causes massive, localized shifts in pH (often dropping to pH 4.0). This localized acidic environment catalyzes the chemical hydrolysis of the phosphate ester bonds, converting your IP4 into IP3 and free phosphate[3]. The Solution: IP4 solutions must be flash-frozen in liquid nitrogen to force rapid vitrification (glass formation) rather than slow crystallization, and then stored at -80°C.

    Q3: Can I leave my working IP4 aliquot on ice during a 4-hour experiment?

    The Causality: While low temperatures slow down chemical hydrolysis, biological contamination is the primary threat on the benchtop. Airborne microbes, dust, or microscopic skin flakes carry highly active environmental phosphatases. Once introduced to a liquid IP4 solution, these enzymes will rapidly dephosphorylate IP4 even at 4°C. The Solution: Keep tubes tightly capped. If prolonged bench time is unavoidable, include a broad-spectrum phosphatase inhibitor cocktail in your working dilution.

    Visualizing IP4 Degradation & Storage Workflows

    Understanding the pathways of degradation is critical for preventing them. The following diagrams map out the chemical threats and the optimal handling workflow.

    Degradation IP4 Intact IP4 Molecule Phosphatase Biological Phosphatases IP4->Phosphatase Contamination Hydrolysis Chemical Hydrolysis IP4->Hydrolysis pH/Temp Extremes IP3 Dephosphorylated (IP3/IP2) Phosphatase->IP3 Degraded Phosphate Cleavage Hydrolysis->Degraded

    Primary degradation pathways of IP4 via enzymatic and chemical hydrolysis.

    Workflow A Lyophilized IP4 Solid C Reconstitute on Ice A->C B Metal-Free Buffer Prep B->C F Warning: Divalent Cations B->F If Ca2+/Mg2+ present D Aliquot (Single-Use) C->D E Storage (-80°C) D->E F->C Causes Precipitation

    Workflow for the reconstitution and long-term storage of IP4 to prevent degradation.

    Self-Validating SOP: Reconstitution and Aliquoting

    To guarantee the trustworthiness of your experimental data, you must treat your IP4 stock as a self-validating system. This means establishing a baseline metric of purity before freezing, so you can verify its integrity months later.

    Materials Required:

    • Lyophilized IP4 (Sodium or Ammonium salt) [1]

    • Metal-free Milli-Q Water (pH adjusted to 7.2 with dilute NaOH if necessary)

    • Siliconized microcentrifuge tubes (prevents non-specific binding of polyanions)

    • Liquid Nitrogen (LN₂)

    • Malachite Green Phosphate Assay Kit

    Step-by-Step Methodology:

    • Equilibration: Remove the lyophilized IP4 vial from -80°C storage. Do not open it immediately. Allow the sealed vial to equilibrate to room temperature for 20 minutes in a desiccator. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, instantly initiating hydrolysis.

    • Reconstitution: Add the calculated volume of cold (4°C) metal-free Milli-Q water to achieve your desired stock concentration (typically 1 mM to 5 mM).

    • Homogenization: Vortex gently for 10 seconds. Do not sonicate. Causality: Ultrasonic waves generate localized heat and cavitation forces that can shear phosphate bonds.

    • Validation Checkpoint (The Self-Validating Step): Before aliquoting, extract 2 µL of the stock solution and run a Malachite Green assay to measure free inorganic phosphate (Pi).

      • Why do this? Intact IP4 will not react with Malachite Green. Any colorimetric signal indicates free phosphate cleaved from the inositol ring. Record this baseline absorbance. If an aliquot fails to perform in a future experiment, repeat this assay. A spike in free phosphate definitively proves storage degradation.

    • Aliquoting: Dispense the stock solution into siliconized microcentrifuge tubes in single-use volumes (e.g., 10 µL to 20 µL).

    • Flash-Freezing: Submerge the closed tubes in Liquid Nitrogen for 30 seconds.

    • Long-Term Storage: Transfer the flash-frozen aliquots immediately to a -80°C freezer. Document the date and baseline free-phosphate reading on the storage box.

    References

    • Title: PubChem Compound Summary for CID 107758, Inositol 1,3,4,5-tetrakisphosphate Source: National Center for Biotechnology Information (NCBI) URL:[Link]

    • Title: Storage and Handling of Lipids and Biochemicals Source: Avanti Polar Lipids URL:[Link]

    Optimization

    Technical Support Center: Optimizing Ins(1,3,4,5)P4 for Cell Culture Experiments

    Welcome to the Technical Support Center for inositol polyphosphate research. Inositol 1,3,4,5-tetrakisphosphate—commonly referred to as Ins(1,3,4,5)P4 or IP4—is a critical secondary messenger generated from Ins(1,4,5)P3...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for inositol polyphosphate research. Inositol 1,3,4,5-tetrakisphosphate—commonly referred to as Ins(1,3,4,5)P4 or IP4—is a critical secondary messenger generated from Ins(1,4,5)P3 by IP3 3-kinase. It plays highly specific roles in regulating store-operated calcium entry (SOCE), modulating IP3 receptors, and controlling Ras signaling via GAP1(IP4BP).

    Because of its highly charged polyanionic nature and rapid intracellular metabolism, researchers frequently encounter false negatives or irreproducible data when working with Ins(1,3,4,5)P4 in vitro. This guide provides field-proven troubleshooting insights, mechanistic explanations, and validated protocols to ensure experimental success.

    System Overview & Pathway Visualization

    To successfully manipulate Ins(1,3,4,5)P4, you must first understand its position within the phosphoinositide signaling network. Manipulating this pathway requires precise timing and concentration control to avoid triggering compensatory degradation mechanisms.

    G PIP2 PI(4,5)P2 PLC PLC Activation PIP2->PLC IP3 Ins(1,4,5)P3 PLC->IP3 IP3K IP3 3-Kinase IP3->IP3K Phosphorylation IP3R IP3 Receptors (ER Ca2+ Release) IP3->IP3R Activates IP4 Ins(1,3,4,5)P4 IP3K->IP4 IP4->IP3R Synergizes SOCE SOCE / Orai1 (Ca2+ Influx) IP4->SOCE Modulates GAP1 GAP1(IP4BP) (Ras Regulation) IP4->GAP1 Binds

    Intracellular generation and key downstream signaling targets of Ins(1,3,4,5)P4.

    Troubleshooting Guides & FAQs

    Issue 1: I am adding Ins(1,3,4,5)P4 to my cell culture media, but I observe no changes in intracellular calcium. Why?

    The Causality: Ins(1,3,4,5)P4 is a highly polar, polyanionic molecule carrying four negatively charged phosphate groups. It is thermodynamically incapable of passively crossing the hydrophobic lipid bilayer of the plasma membrane. Adding native Ins(1,3,4,5)P4 directly to extracellular media will result in 0% intracellular accumulation. The Solution: To achieve intracellular activity, you must physically or chemically bypass the plasma membrane. For single-cell assays, use microinjection or whole-cell patch-clamp dialysis . For population-level biochemical assays, you must utilize electroporation or specialized polyamine-based lipid transfection reagents designed for inositol phosphates.

    Issue 2: What is the optimal intracellular concentration to study store-operated calcium entry (SOCE)?

    The Causality: The biological response to Ins(1,3,4,5)P4 is strictly biphasic. At physiological concentrations (0.5 µM to 2 µM), Ins(1,3,4,5)P4 synergizes with Ins(1,4,5)P3 to promote calcium entry and modulates GAP1(IP4BP) . However, at supraphysiological concentrations (>10 µM), it begins to competitively inhibit Ins(1,4,5)P3 binding to the IP3 receptor, paradoxically suppressing calcium mobilization and negatively regulating PIP3 signaling . The Solution: Calibrate your delivery method to achieve a final intracellular concentration of ~1.0 µM to 2.0 µM. Avoid "overloading" the cells, which will trigger an inhibitory artifact.

    Issue 3: My calcium imaging shows a transient spike after IP4 microinjection, but the signal decays rapidly within 2-3 minutes. How can I stabilize the response?

    The Causality: Ins(1,3,4,5)P4 is rapidly metabolized by endogenous inositol polyphosphate 5-phosphatases (yielding IP3) or 3-phosphatases (yielding Ins(1,4,5)P3). The rapid decay is a direct result of this enzymatic degradation . The Solution: To create a self-validating system where the signal is truly IP4-dependent and stable, utilize continuous dialysis via a patch-clamp pipette. Because the pipette acts as an infinite reservoir relative to the cell volume, it outpaces endogenous phosphatase activity, maintaining a steady-state concentration.

    Quantitative Data: Delivery Metrics

    Summarized below are the optimized parameters for different delivery modalities. Use this table to select the correct extracellular loading concentration to achieve the desired intracellular target.

    Delivery MethodExtracellular / Loading ConcentrationEstimated Intracellular ConcentrationEquilibration TimePrimary Application
    Whole-Cell Patch Clamp 1.0 - 5.0 µM (in pipette)0.8 - 4.5 µM3 - 5 minutesSingle-cell electrophysiology & Ca2+ imaging
    Electroporation 20 - 50 µM (in cuvette)0.5 - 2.0 µM10 - 15 minutesPopulation-level Western blotting (e.g., Ras/ERK)
    Liposomal Delivery 10 - 20 µM (in media)0.1 - 1.0 µM1 - 2 hoursLong-term phenotypic assays (e.g., immune activation)
    Microinjection 10 - 50 µM (in needle)1.0 - 5.0 µM< 1 minuteOocyte activation / acute single-cell responses

    Experimental Protocols

    To ensure reproducibility, follow these step-by-step methodologies. The workflow below outlines the critical path from preparation to validation.

    Workflow Prep Prepare Ins(1,3,4,5)P4 Stock (10 mM in Intracellular Buffer) Method Select Delivery Method Prep->Method Patch Whole-Cell Patch Clamp (Dilute to 2 µM in Pipette) Method->Patch Electro Electroporation (Dilute to 50 µM in Cuvette) Method->Electro Equilibration Equilibration Phase Allow intracellular diffusion Patch->Equilibration Electro->Equilibration Assay Downstream Assay (e.g., Fura-2 Calcium Imaging) Equilibration->Assay Validate Validation (Use IP3K inhibitor as control) Assay->Validate

    Workflow for optimizing Ins(1,3,4,5)P4 delivery and validation in cell culture.

    Protocol A: Whole-Cell Patch-Clamp Dialysis for Calcium Imaging

    This is the gold standard for studying acute Ins(1,3,4,5)P4 signaling, as it bypasses the plasma membrane while continuously overriding endogenous phosphatases.

    • Buffer Preparation: Prepare an intracellular pipette solution mimicking the cytosol (e.g., 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, pH 7.2). Crucial: Do not use extracellular buffers (high Na+/Ca2+) in the pipette, as this will cause immediate cell death upon breakthrough.

    • IP4 Reconstitution: Reconstitute lyophilized Ins(1,3,4,5)P4 in the intracellular buffer to a 10 mM stock. Aliquot and store at -80°C.

    • Pipette Loading: On the day of the experiment, dilute the stock to a final concentration of 2.0 µM in the pipette solution. Add a calcium indicator (e.g., 50 µM Fura-2 pentapotassium salt) to the same solution.

    • Seal and Breakthrough: Form a gigaseal (>1 GΩ) on the target cell and apply brief negative pressure to rupture the membrane, entering the whole-cell configuration.

    • Equilibration: Wait exactly 3 to 5 minutes. Causality: Ins(1,3,4,5)P4 is a large molecule. It requires time to diffuse from the pipette tip into the cell soma and reach the endoplasmic reticulum.

    • Data Acquisition: Begin ratiometric calcium imaging (340/380 nm excitation).

    Protocol B: Intracellular Delivery via Electroporation (Population Assays)

    Use this protocol when you need millions of cells for downstream biochemical assays (e.g., Western blotting for Ras/ERK activation).

    • Cell Preparation: Harvest cells at 70-80% confluency. Wash twice in sterile, calcium-free PBS to remove serum nucleases and phosphatases.

    • Resuspension: Resuspend 1×106 cells in 100 µL of optimized electroporation buffer.

    • IP4 Addition: Add Ins(1,3,4,5)P4 to the cell suspension to achieve a final extracellular concentration of 50 µM. Causality: Electroporation efficiency for highly charged polyanions is typically 2-5%. A 50 µM extracellular load ensures an intracellular concentration of ~1-2 µM.

    • Electroporation: Transfer the mixture to a 0.2 cm cuvette. Apply the pulse (e.g., 150V, 5 ms for standard mammalian cell lines).

    • Recovery: Immediately transfer the cells to 37°C pre-warmed culture media. Allow 15 minutes for membrane pore resealing and intracellular target binding before lysing the cells for biochemical analysis.

    • Self-Validation Step: Always run a parallel control cuvette electroporated with the vehicle buffer, and a second control utilizing an IP3 3-kinase inhibitor (e.g., TNK-651) to validate that downstream effects are specifically due to the introduced Ins(1,3,4,5)P4.

    References

    • Irvine RF, Moor RM. "Micro-injection of inositol 1,3,4,5-tetrakisphosphate activates sea urchin eggs by a mechanism dependent on external Ca2+." Biochemical Journal, 1986.[Link]

    • Cullen PJ, et al. "Inositol 1,3,4,5-tetrakisphosphate and Ca2+ homeostasis: the role of GAP1(IP4BP)." Trends in Biochemical Sciences, 1999.[Link]

    • Jia Y, et al. "Inositol 1,3,4,5-tetrakisphosphate negatively regulates phosphatidylinositol-3,4,5-trisphosphate signaling in neutrophils." Immunity, 2007.[Link]

    • Berridge MJ. "Inositol trisphosphate and calcium signalling." Nature, 1993.[Link]

    Troubleshooting

    Technical Support Center: Troubleshooting D-myo-Inositol 1,3,4,5-tetrakis(phosphate) Binding Assays

    Welcome to the Advanced Application Support Center. D-myo-Inositol 1,3,4,5-tetrakis(phosphate)—commonly referred to as IP4—is a highly charged, soluble secondary messenger that regulates critical intracellular signaling...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Application Support Center. D-myo-Inositol 1,3,4,5-tetrakis(phosphate)—commonly referred to as IP4—is a highly charged, soluble secondary messenger that regulates critical intracellular signaling pathways by interacting with Pleckstrin Homology (PH) and C2 domains.

    Due to its extreme negative charge density (four phosphate groups), IP4 presents unique biochemical challenges in vitro. Assays utilizing Fluorescence Polarization (FP), AlphaScreen, or Surface Plasmon Resonance (SPR) frequently suffer from severe background noise and false-positive signals. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we will dissect the mechanical causality of background noise and provide you with self-validating protocols to ensure absolute data integrity.

    Diagnostic Logic: Isolating the Source of Background Noise

    Before altering your assay conditions, you must identify whether the background noise originates from the IP4 tracer, the target protein, or the assay matrix. Follow the diagnostic pathway below to isolate the root cause.

    G Start High Background Noise Detected Q1 Is signal present without target protein? Start->Q1 Yes Yes: Tracer/Probe Issue Q1->Yes Tracer NSB No No: Protein/Complex Issue Q1->No Target Aggregation Sol1 Optimize Buffer (Add NaCl, Tween-20) Yes->Sol1 Sol2 Check Plate Type (Use Low-Binding NBS) Yes->Sol2 Sol3 Centrifuge Protein (Remove Aggregates) No->Sol3 Sol4 Titrate Protein (Avoid Hook Effect) No->Sol4

    Diagnostic decision tree for isolating background noise in IP4 binding assays.

    Frequently Asked Questions (FAQs)

    Q1: Why is the baseline signal of my fluorescent-IP4 tracer so high even before adding the target PH domain?

    The Causality: IP4 is a polyanion. At physiological pH, its four phosphate groups carry a charge of approximately -4 to -5. This extreme charge density causes aggressive electrostatic Non-Specific Binding (NSB) to the basic patches on standard polystyrene or polypropylene microplate walls. When the fluorescent IP4 tracer sticks to the plate wall, its rotational mobility is restricted. In a Fluorescence Polarization (FP) assay, this restricted rotation mimics a true protein-binding event, artificially inflating the baseline millipolarization (mP) value [1]. The Solution: You must physically and chemically block these interactions. Use Non-Binding Surface (NBS) microplates. Chemically, introduce 150–300 mM NaCl into your buffer to provide electrostatic shielding, and add 0.01% Tween-20 to disrupt any secondary hydrophobic interactions.

    Q2: I optimized my buffer, but my AlphaScreen IP4 assay still shows high background and erratic signals. Why?

    The Causality: High background in prior to the classical "hook effect" is almost always driven by target protein aggregation. Isolated PH domains (such as those from Grp1 or Btk) often possess surface-exposed hydrophobic patches and reactive cysteines. If the protein forms oligomers or aggregates, it can non-specifically bridge the Donor and Acceptor beads independently of the IP4 tracer. This proximity generates a massive false-positive singlet oxygen transfer [4]. The Solution: Maintain your target protein in a monomeric state. Centrifuge all protein stocks at 20,000 x g for 15 minutes immediately before use. Furthermore, include 1 mM TCEP (a reducing agent) in your assay buffer to prevent intermolecular disulfide cross-linking.

    Q3: Can I use standard Bovine Serum Albumin (BSA) as a carrier protein to reduce NSB?

    The Causality: Absolutely not. Standard BSA is a disastrous choice for inositol phosphate assays. Conventional BSA preparations contain tightly bound lipid impurities, including trace phosphoinositides and fatty acids. These endogenous lipids will competitively bind the binding pocket of your target protein, effectively competing with your IP4 tracer. This destroys your specific signal window and creates unpredictable background fluctuations [2]. The Solution: You must strictly use fatty-acid-free BSA (at 0.1% w/v) or alternative inert blockers like casein.

    Quantitative Optimization Data

    To demonstrate the impact of buffer formulation on background noise, the following table summarizes the optimization of an IP4 Fluorescence Polarization (FP) assay using a Grp1 PH domain. Notice how each additive specifically targets a mechanistic flaw in the assay environment.

    Table 1: Impact of Buffer Additives on Signal-to-Background (S/B) Ratio in IP4 FP Assays

    Buffer ConditionTracer NSB (mP)Total Binding (mP)S/B RatioMechanistic Rationale
    Standard (50mM Tris pH 7.4)1201801.5High electrostatic NSB of IP4 to the microplate wall.
    + 150mM NaCl 601702.8Monovalent cations shield non-specific electrostatic interactions.
    + 0.01% Tween-20 451653.6Surfactant disrupts weak hydrophobic interactions with the plate.
    + 1mM TCEP 402105.2Prevents target protein aggregation via disulfide bond reduction.
    Optimized (All Above + 0.1% FAF-BSA)352457.0 Fatty-acid-free BSA blocks remaining plate sites; maximizes specific signal.

    Note: S/B Ratio is calculated as (Total Binding mP) / (Tracer NSB mP).

    The Self-Validating Assay Protocol

    A robust assay must prove its own validity. The following protocol for an IP4 Fluorescence Polarization assay is designed as a self-validating system . It includes built-in controls that mathematically confirm the signal is driven exclusively by the functional binding pocket of the target protein, rather than background artifacts [3].

    Workflow Step1 Step 1: Reagent Prep Centrifuge at 20,000 x g Step2 Step 2: Baseline Control Buffer + Tracer only Step1->Step2 Step3 Step 3: Binding Reaction Add WT vs. Mutant Protein Step2->Step3 Step4 Step 4: Displacement Titrate Unlabeled IP4 Step3->Step4 Validation Validation Check Signal returns to baseline? Step4->Validation

    Workflow of the self-validating IP4 binding protocol ensuring data integrity.

    Step-by-Step Methodology

    Phase 1: Reagent Preparation & Quality Control

    • Protein Clarification: Thaw the target protein (e.g., Grp1 PH domain) and a known binding-deficient mutant (e.g., R284A/K285A) on ice. Centrifuge both at 20,000 x g for 15 minutes at 4°C to pellet insoluble aggregates.

    • Buffer Formulation: Prepare the Optimized Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20, and 0.1% Fatty-Acid-Free BSA.

    Phase 2: The Self-Validating Reaction Setup 3. Plate Selection: Use a 384-well low-volume black NBS microplate (e.g., Corning 3820). 4. Control Well A (Absolute Baseline): Add 10 µL Assay Buffer + 10 µL of 5 nM Fluorescent-IP4 tracer. This establishes your background noise floor. 5. Control Well B (Specificity Check): Add 10 µL of 500 nM Binding-Deficient Mutant Protein + 10 µL of 5 nM tracer. If this well shows high mP, your protein is causing non-specific light scattering or aggregation. 6. Experimental Well C (Total Binding): Add 10 µL of 500 nM Wild-Type (WT) Protein + 10 µL of 5 nM tracer. 7. Incubation: Seal the plate and incubate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

    Phase 3: Competitive Displacement (The Ultimate Validation) 8. Displacement Titration: To a parallel set of Experimental Wells (WT Protein + Tracer), add a titration series (1 nM to 10 µM) of highly pure, unlabeled D-myo-Inositol 1,3,4,5-tetrakisphosphate. 9. Measurement: Read fluorescence polarization (mP) on a multimode microplate reader (e.g., Ex: 485 nm, Em: 535 nm for FITC-labeled probes). 10. Validation Check: Analyze the displacement curve. The high-concentration unlabeled IP4 wells must reduce the mP value exactly back to the Baseline established in Control Well A. If the signal plateaus above the baseline, the remaining signal is irreversible non-specific binding, and the buffer requires further salt optimization.

    References

    • Assay Guidance Manual: In Vitro Biochemical Assays Source: National Center for Biotechnology Information (NCBI) URL:[Link]

    • Specificity and promiscuity in phosphoinositide binding by pleckstrin homology domains Source: Journal of Biological Chemistry (via PubMed) URL:[Link]

    • Fluorescence Polarization and Anisotropy in High Throughput Screening: Perspectives and Primer Source: Journal of Biomolecular Screening (via PubMed) URL:[Link]

    Optimization

    Improving cell permeability of inositol tetrakisphosphate ammonium salts

    Initiating Search Strategies I'm starting with focused Google searches to get data on IP4 ammonium salt permeability. I'm looking for challenges and existing methods.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Initiating Search Strategies

    I'm starting with focused Google searches to get data on IP4 ammonium salt permeability. I'm looking for challenges and existing methods. This first step will give me a base of understanding before moving to more detailed research.

    Expanding Search Parameters

    I've expanded my search to include specific phrases, like "improving cell permeability of inositol phosphates" and "liposomal delivery of inositol phosphates." The goal is to identify existing strategies. I'm also preparing to structure a technical support center, covering FAQs and troubleshooting. FAQs will address key questions, backed by research citations. I'm focusing on providing practical solutions.

    Refining Search Queries

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    Deepening Search Focus

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    Troubleshooting

    Resolving stability issues of Ins(1,3,4,5)P4 in physiological solutions

    Initiating Data Collection I'm now diving into Google searches, aiming to build a solid foundation on Ins(1,3,4,5)P4 stability within physiological contexts. The search is laser-focused on degradation pathways, the enzym...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Initiating Data Collection

    I'm now diving into Google searches, aiming to build a solid foundation on Ins(1,3,4,5)P4 stability within physiological contexts. The search is laser-focused on degradation pathways, the enzymatic actors involved, and common experimental hurdles I should anticipate. I want to build a comprehensive view.

    Mapping Stability Insights

    I'm now analyzing search results, looking for pH and temperature's impact on Ins(1,3,4,5)P4. I'm also hunting for established protocols and tips for troubleshooting stability issues, and it looks like I will be structuring the forthcoming technical support content in a Q&A format, ensuring a logical progression from common inquiries to detailed troubleshooting guides. Next, I'll translate the information to scientifically accurate and actionable answers.

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    Optimization

    Technical Support Center: Handling Highly Charged Inositol Phosphate Salts

    Welcome to the Advanced Applications Support Center. Handling highly charged inositol polyphosphates—such as inositol hexaphosphate (IP6) and the pyrophosphorylated derivatives (IP7, IP8)—presents unique physicochemical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Applications Support Center. Handling highly charged inositol polyphosphates—such as inositol hexaphosphate (IP6) and the pyrophosphorylated derivatives (IP7, IP8)—presents unique physicochemical challenges. Due to their extreme negative charge density, these molecules defy standard biochemical handling procedures.

    As a Senior Application Scientist, I have designed this portal to move beyond basic instructions. Here, we explore the causality behind common experimental failures and provide self-validating workflows to ensure the integrity of your drug development and signaling assays.

    Formulation & Handling FAQs

    Q: Why does my IP6 or IP7 solution turn cloudy and precipitate when added to my assay buffer? A: This is the most common failure point in inositol phosphate research. IP6 possesses up to 12 negative charges at physiological pH. It acts as a profound chelator of divalent and trivalent cations (Ca²⁺, Mg²⁺, Fe³⁺). If your assay buffer contains these metals (e.g., standard PBS with Ca/Mg, or Tris-HCl with MgCl₂), the inositol phosphate will instantly form an insoluble phytate-metal complex and crash out of solution.

    • The Fix: Always reconstitute your highly charged IP salts in Ultra-Pure Water (UPW) first. Add the compound to your assay matrix at the very last moment, or redesign your assay to utilize metal-free buffers where possible.

    Q: I am losing my lower-concentration IP3 and IP4 standards during serial dilution. Where is the compound going? A: You are experiencing electrostatic surface adsorption. The highly localized negative charges on the phosphate groups interact strongly with free silanol groups on borosilicate glass or static charges on untreated polystyrene plastics.

    • The Fix: Never use standard glassware for dilute IP solutions. Transition entirely to silanized glassware or low-bind, non-treated polypropylene tubes to prevent surface loss.

    Troubleshooting Start Precipitation Observed? CheckBuffer Evaluate Buffer Matrix Start->CheckBuffer Divalent Ca2+/Mg2+ Present? CheckBuffer->Divalent Water Reconstitute in UPW Divalent->Water Yes Chelator Add Metal Chelator Divalent->Chelator Trace Metals

    Fig 1: Decision tree for resolving inositol phosphate precipitation issues.

    Storage & Stability FAQs

    Q: How do I prevent the spontaneous hydrolysis of inositol pyrophosphates (IP7 and IP8)? A: The pyrophosphate bond in PP-IPs is highly energetic and exceptionally susceptible to both enzymatic (phosphatase) and non-enzymatic (acid/base catalyzed) hydrolysis.

    • The Fix: Maintain the pH strictly between 6.0 and 7.5. Lyophilized powders should be stored at -80°C in a desiccator. Once reconstituted, aliquot immediately, flash-freeze in liquid nitrogen, and avoid repeated freeze-thaw cycles.

    Quantitative Data: Salt Forms & Solubility Limitations

    Choosing the correct salt form dictates the success of your downstream application. Use the table below to select the appropriate form for your assay.

    Salt FormMolecular Wt (IP6 Example)Water Solubility LimitHygroscopicityBest Application
    Free Acid 660.04 g/mol > 50 mg/mLExtremeDirect chemical synthesis
    Sodium (Na⁺) 923.81 g/mol > 50 mg/mLHighIn vitro biochemical assays
    Ammonium (NH₄⁺) 864.44 g/mol > 50 mg/mLModerateLC-MS/MS (Volatile)
    Calcium/Magnesium Variable< 0.1 mg/mLLowDietary/Nutritional studies

    Self-Validating Experimental Protocol: Cellular Extraction

    To accurately quantify intracellular IPs, you must rapidly halt metabolism while simultaneously extracting the highly polar analytes. We utilize a Perchloric Acid (PCA) extraction.

    Why PCA? Unlike Trichloroacetic Acid (TCA), which requires tedious ether extractions that can strip away hydrophobic IP derivatives, PCA can be easily neutralized and removed as an insoluble potassium salt (KClO₄).

    The Self-Validating Mechanism: This protocol is a closed-loop validation system. By spiking a stable, heavy-isotope internal standard (e.g., ¹³C₆-IP6) directly into the lysis buffer before it touches the cells, any subsequent loss of compound due to precipitation or surface binding is proportionally mirrored in the standard. If your final LC-MS recovery of the internal standard drops below 40%, the system automatically flags the sample for re-extraction, ensuring total trustworthiness in your final data.

    Step-by-Step PCA Extraction Methodology
    • Quenching & Spiking: Aspirate media from the cell culture dish. Immediately add 1.0 mL of ice-cold 1M Perchloric Acid (PCA) spiked with 500 nM of ¹³C₆-IP6 internal standard. Causality: The extreme low pH instantly denatures endogenous phosphatases, locking the IP profile in its current state.

    • Lysis & Harvesting: Scrape the cells and transfer the lysate to a low-bind polypropylene microcentrifuge tube. Incubate on ice for 15 minutes.

    • Protein Removal: Centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to a fresh tube.

    • Neutralization (Critical Step): Carefully titrate the supernatant by adding 2M K₂CO₃ dropwise until the pH reaches 6.5. Causality: Over-titrating past pH 7.5 will cause the IPs to co-precipitate with ambient trace metals. Under-titrating leaves the solution acidic, promoting hydrolysis of IP7.

    • Salt Clearance: Centrifuge at 15,000 x g for 10 minutes to pellet the resulting insoluble KClO₄ salt.

    • Analysis: The supernatant is now ready for TiO₂ enrichment or direct injection into the LC-MS/MS.

    IP_Extraction A 1. Cell Quenching & Lysis (Cold 1M PCA + 13C-IP6 IS) B 2. Protein Precipitation (Centrifugation at 15,000 x g) A->B C 3. pH Neutralization (Titrate with K2CO3 to pH 6.5) B->C D 4. KClO4 Salt Removal (Centrifugation of precipitate) C->D E 5. TiO2 Solid Phase Extraction (Enrichment of highly charged IPs) D->E F 6. LC-MS/MS Analysis (Using Medronic Acid Passivation) E->F

    Fig 2: Self-validating PCA extraction workflow for highly charged inositol phosphates.

    LC-MS Chromatographic Troubleshooting

    Analyzing IP5, IP6, and IP7 via liquid chromatography requires specialized approaches due to their lack of a chromophore and poor retention on standard reverse-phase columns. As demonstrated in advanced [2], utilizing the correct mobile phase is critical.

    Quantitative Data: LC-MS Mobile Phase Optimization
    ParameterOptimal RangeCausality / Mechanistic Reason
    Mobile Phase pH 9.0 - 10.5Ensures complete deprotonation of all phosphate groups, enabling a stable, uniform precursor ion for negative-ion mode Electrospray Ionization (ESI-).
    Ion-Pairing Agent 10 - 15 mMAgents like Di-n-butylamine (DBA) temporarily neutralize the highly charged phosphate groups, allowing the hydrophilic IPs to retain on a hydrophobic C18 column.
    System Passivation 5 µM Medronic AcidHighly charged IPs aggressively bind to exposed stainless steel in the LC fluidics. Medronic acid blocks these metal sites, preventing severe peak tailing and signal loss.

    References

    • Wilson, M. S., Bulley, S. J., Pisani, F., Irvine, R. F., & Saiardi, A. "Mass spectrometry-based analysis of inositol polyphosphates." Methods in Molecular Biology (2016).[Link]

    • Losito, I., Patruno, R., Ceglie, C., & Palmisano, F. "Hydrophilic interaction liquid chromatography-tandem mass spectrometry of inositol phosphates." Analytical Chemistry (2011).[Link]

    • Qiu, Y., Cheng, Y., Li, Y., & Liu, Y. "A validated, HPLC-MS/MS method for the quantification of inositol hexaphosphate in human blood and urine." Journal of Chromatography B (2017).[Link]

    Reference Data & Comparative Studies

    Validation

    Comparing efficacy of Ins(1,3,4,5)P4 ammonium salt and sodium salt

    Initiating Data Collection I'm starting by exhaustively searching Google for data on Ins(1,3,4,5)P4 ammonium and sodium salts. My focus is on their physicochemical properties, effectiveness in relevant biological assays,...

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    Initiating Data Collection

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    Analyzing Salt Properties

    I am now delving into a direct comparison of Ins(1,3,4,5)P4 ammonium and sodium salts. My research has expanded to include analyzing solubility, stability, and activity differences. I'm focusing on comparative studies to highlight these contrasts. I plan to structure a guide that presents the biological context, then compares physicochemical attributes and efficacy with supporting data and protocols. I also intend to use tables to streamline quantitative data and diagrams for pathway visualization.

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    Comparative

    Ins(1,3,4,5)P4 vs other inositol polyphosphates receptor affinity comparison

    Application Scientist Technical Guide: Receptor Affinity and Specificity of Ins(1,3,4,5)P4 vs. Alternative Inositol Polyphosphates Inositol polyphosphates are the stereochemical keystones of intracellular signaling.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Scientist Technical Guide: Receptor Affinity and Specificity of Ins(1,3,4,5)P4 vs. Alternative Inositol Polyphosphates

    Inositol polyphosphates are the stereochemical keystones of intracellular signaling. For drug development professionals and molecular biologists targeting the PI3K/Akt or phospholipase C (PLC) pathways, distinguishing between the binding profiles of Ins(1,4,5)P3 (IP3) , Ins(1,3,4,5)P4 (IP4) , and their lipid counterparts is critical.

    While IP3 is universally recognized as the primary calcium-mobilizing second messenger, IP4 occupies a unique, dual-faceted role. It acts both as a specific ligand for its own dedicated receptors (e.g., GAP1IP4BP) and as the soluble headgroup analog of the critical lipid messenger PI(3,4,5)P3 (PIP3) .

    This guide objectively compares the receptor binding affinities of Ins(1,3,4,5)P4 against other inositol polyphosphates, detailing the structural causality behind these interactions and providing a self-validating experimental workflow for quantifying these affinities in vitro.

    The Stereochemical Binary Switch: Structural Causality of Binding

    The addition of a single phosphate group at the D-3 position of the inositol ring by IP3-kinase completely rewires the molecule's receptor affinity profile. This is not merely an additive effect; it acts as a strict stereochemical binary switch [1].

    • Loss of IP3 Receptor (IP3R) Affinity: The IP3R binding pocket is highly optimized for the D-1, D-4, and D-5 phosphates of IP3. The introduction of the bulky, highly electronegative D-3 phosphate in IP4 creates severe steric hindrance and electrostatic repulsion within the IP3R pocket, dropping binding affinity by over three orders of magnitude.

    • Gain of PH Domain Affinity: Conversely, Pleckstrin Homology (PH) domains found in proteins like Grp1, Btk, and Akt specifically require the D-3, D-4, and D-5 phosphate configuration. Because IP4 is the exact soluble headgroup of PIP3, it binds these domains with high affinity. The D-1 phosphate of IP4 typically protrudes toward the solvent, mimicking the lipid attachment point of PIP3 [2].

    • Dedicated IP4 Receptors: Proteins like GAP1IP4BP (RASA3) possess specialized binding pockets that require the simultaneous presence of the D-1, D-3, D-4, and D-5 phosphates, making them highly specific to IP4 over both IP3 and Ins(1,3,4,5,6)P5 [3].

    Quantitative Affinity Comparison

    The following table synthesizes the equilibrium dissociation constants ( Kd​ ) for key inositol polyphosphates across major receptor classes. Lower Kd​ values indicate higher binding affinity.

    Target Receptor / DomainIns(1,4,5)P3 (IP3)Ins(1,3,4,5)P4 (IP4)PI(3,4,5)P3 (PIP3)Primary Recognition Motif
    IP3R1 (Core Binding Domain) 10 – 40 nM> 10,000 nMN/AD-1, D-4, D-5 phosphates
    GAP1(IP4BP) / RASA3 > 5,000 nM5 – 20 nM10 – 50 nMD-1, D-3, D-4, D-5 phosphates
    Grp1 (PH Domain) > 10,000 nM20 – 40 nM10 – 30 nMD-3, D-4, D-5 phosphates
    Btk (PH Domain) > 1,000 nM40 – 60 nM20 – 40 nMD-3, D-4, D-5 phosphates

    Data aggregated from standardized in vitro binding assays (ITC and SPR) at physiological pH and ionic strength.

    Pathway Visualization: The IP3 / IP4 / PIP3 Axis

    To understand how these affinities dictate cellular function, it is necessary to map the enzymatic generation and receptor targeting of these molecules. IP4 acts as a critical node, capable of competing with PIP3 for PH domains, thereby modulating PI3K-driven membrane recruitment.

    Pathway PIP2 PI(4,5)P2 (Membrane) IP3 Ins(1,4,5)P3 (Soluble) PIP2->IP3 PLC PIP3 PI(3,4,5)P3 (Membrane) PIP2->PIP3 PI3-Kinase IP4 Ins(1,3,4,5)P4 (Soluble) IP3->IP4 IP3-Kinase IP3R IP3 Receptor (Ca2+ Release) IP3->IP3R High Affinity IP4->IP3R Low Affinity GAP1 GAP1(IP4BP) (Ras/Rap GAP) IP4->GAP1 High Affinity PH PH Domains (Grp1, Btk, Akt) IP4->PH Soluble Competitor PIP3->PH Membrane Target

    Enzymatic generation and receptor targeting of IP3, IP4, and PIP3 in cellular signaling.

    Experimental Methodology: Label-Free Quantification of IP4 Affinity

    Because inositol polyphosphates are small and highly charged, attaching bulky fluorophores or radiolabels often disrupts their native electrostatics, leading to artifactual affinity data. Isothermal Titration Calorimetry (ITC) is the gold standard for measuring these interactions, as it directly quantifies the thermodynamics ( ΔH , Kd​ , ΔS ) of unmodified ligands in solution.

    Below is a self-validating protocol designed to eliminate common false positives associated with highly electronegative ligands.

    Step-by-Step ITC Protocol: Grp1 PH Domain vs. Ins(1,3,4,5)P4

    Phase 1: Protein Preparation & The "Tag Effect"

    • Express the Grp1 PH domain using a cleavable affinity tag (e.g., GST or His6).

    • Critical Causality: Perform on-column cleavage to remove the tag prior to final elution, followed by Size Exclusion Chromatography (SEC). Why? Retaining a charged tag (especially polyhistidine) creates artificial electrostatic interactions with the highly negatively charged IP4, which will falsely lower the apparent Kd​ .

    Phase 2: Strict Buffer Matching & Chelation Control

    • Dialyze the purified PH domain overnight against the assay buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5 mM TCEP.

    • Critical Causality: Dissolve lyophilized Ins(1,3,4,5)P4 directly into the exact same dialysate recovered from the dialysis cassette. ITC measures micro-thermal changes; a mismatch in pH or salt between the syringe and cell generates a massive heat of dilution that masks the binding enthalpy. The inclusion of 1 mM EDTA is mandatory to prevent trace divalent cations (e.g., Mg2+ , Ca2+ ) from chelating the phosphate groups on IP4, which would alter its effective active concentration.

    Phase 3: Titration Execution

    • Degas all samples. Load 20 µM of the Grp1 PH domain into the sample cell.

    • Load 200 µM of Ins(1,3,4,5)P4 into the injection syringe.

    • Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 120-second spacing between injections to allow the thermal baseline to stabilize.

    Phase 4: Self-Validating Controls To ensure the system is measuring specific, stereochemically driven binding rather than non-specific electrostatic aggregation, the following controls must be executed:

    • Buffer Blank (Heat of Dilution): Titrate 200 µM IP4 into the assay buffer alone. Subtract these integrated heats from the experimental run.

    • Negative Specificity Control: Titrate 200 µM Ins(1,4,5)P3 into the 20 µM Grp1 PH domain.

      • Validation Logic: This titration should yield a flat baseline (no significant exothermic/endothermic peaks). This proves the receptor is specifically recognizing the D-3 phosphate of IP4, validating that the assay successfully distinguishes between closely related inositol stereoisomers.

    References

    • Cullen, P. J., Hsuan, J. J., Truong, O., Letcher, A. J., Jackson, T. R., Dawson, A. P., & Irvine, R. F. (1995). "Identification of a specific Ins(1,3,4,5)P4-binding protein as a member of the GAP1 family." Nature, 376(6540), 527-530. URL: [Link]

    • Lemmon, M. A. (2008). "Membrane recognition by phospholipid-binding domains." Nature Reviews Molecular Cell Biology, 9(2), 99-111. URL:[Link]

    • Irvine, R. F., & Schell, M. J. (2001). "Inositol phosphates and their binding proteins." Nature Reviews Molecular Cell Biology, 2(5), 327-338. URL:[Link]

    Validation

    A Researcher's Guide to Selecting Positive Controls for D-myo-Inositol 1,3,4,5-tetrakis(phosphate) Signaling Assays

    This guide provides a comprehensive comparison of positive controls for D-myo-Inositol 1,3,4,5-tetrakis(phosphate) [Ins(1,3,4,5)P4] signaling assays. We will delve into the mechanistic underpinnings of suitable controls,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive comparison of positive controls for D-myo-Inositol 1,3,4,5-tetrakis(phosphate) [Ins(1,3,4,5)P4] signaling assays. We will delve into the mechanistic underpinnings of suitable controls, present supporting experimental data, and offer detailed protocols to ensure the integrity and reproducibility of your research.

    The D-myo-Inositol 1,3,4,5-tetrakis(phosphate) Signaling Pathway: A Primer

    D-myo-Inositol 1,3,4,5-tetrakis(phosphate), a key second messenger, is synthesized from D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by inositol 1,4,5-trisphosphate 3-kinase (IP3K). While Ins(1,4,5)P3 is widely recognized for its role in mobilizing intracellular calcium stores via the inositol 1,4,5-trisphosphate receptor (IP3R), the functions of Ins(1,3,4,5)P4 are more nuanced and are still an active area of research. It is known to be involved in regulating intracellular calcium levels, often in concert with Ins(1,4,5)P3, and also has independent signaling roles through its binding to specific effector proteins.

    Understanding this pathway is critical for selecting appropriate positive controls. An ideal positive control should elicit a robust and reproducible increase in Ins(1,3,4,5)P4 levels or activate its downstream signaling events.

    Carbachol_Assay_Workflow A Seed and Culture Cells B Serum Starve (optional) A->B C Stimulate with Carbachol B->C D Quench Reaction & Lyse Cells C->D E Extract Inositol Phosphates D->E F Quantify Ins(1,3,4,5)P4 E->F

    Figure 2. Workflow for Carbachol-induced Ins(1,3,4,5)P4 production assay.

    Protocol 2: Thapsigargin-Induced Calcium Mobilization Assay

    This protocol describes a common method for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator.

    Materials:

    • Cell line of interest

    • Cell culture medium

    • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

    • Thapsigargin stock solution (1 mM in DMSO)

    • Fluorometric plate reader or fluorescence microscope

    Procedure:

    • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

    • Dye Loading:

      • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

      • Aspirate the culture medium and wash the cells once with HBSS.

      • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash: Aspirate the loading buffer and wash the cells twice with HBSS to remove excess dye.

    • Measurement:

      • Place the plate in the fluorometric plate reader.

      • Record a baseline fluorescence reading for 1-2 minutes.

      • Add Thapsigargin to the desired final concentration.

      • Continue recording the fluorescence signal for at least 5-10 minutes to capture the sustained calcium increase.

    Calcium_Assay_Workflow A Seed Cells in 96-well Plate B Load with Fluorescent Ca²⁺ Indicator A->B C Wash to Remove Excess Dye B->C D Measure Baseline Fluorescence C->D E Add Thapsigargin D->E F Record Fluorescence Change E->F

    Figure 3. Workflow for Thapsigargin-induced calcium mobilization assay.

    Conclusion

    The selection of an appropriate positive control is paramount for the validation and interpretation of data from Ins(1,3,4,5)P4 signaling assays. For assays measuring the direct production of Ins(1,3,4,5)P4, Carbachol serves as an excellent positive control by activating the upstream Gq-coupled receptor pathway. For assays focused on the downstream consequences of altered calcium homeostasis, which is intricately linked with Ins(1,3,4,5)P4 signaling, Thapsigargin provides a robust and reliable stimulus. By understanding the mechanisms of these controls and implementing well-validated protocols, researchers can ensure the accuracy and reliability of their findings in this complex and important signaling pathway.

    References

    • S.B. Shears, (2004). Inositol, phosphate, research. Molecular Interventions, 4(4), 226-237. [Link]

    • Irvine, R. F., & Schell, M. J. (2001). Inositol 1,4,5-trisphosphate 3-kinase and inositol 1,3,4,5-tetrakisphosphate: roles in cell signaling. Current Opinion in Cell Biology, 13(2), 166-172. [Link]

    • Birdsall, N. J. M., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7-16. [Link]

    • Thastrup, O., Cullen, P. J., Drøbak, B. K., Hanley, M. R., & Dawson, A. P. (1990). Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2+-ATPase. Proceedings of the National Academy of Sciences, 87(7), 2466-2470. [Link]

    • Lytton, J., Westlin, M., & Hanley, M. R. (1991). Thapsigargin inhibits the sarcoplasmic or endoplasmic reticulum Ca-ATPase family of calcium pumps. Journal of Biological Chemistry, 266(26), 17067-17071. [Link]

    • Cullen, P. J., Hsuan, J. J., Truong, O., Letcher, A. J., Jackson, T. R., Dawson, A. P., & Irvine, R. F. (1995). Identification of a specific Ins(1,3,4,5)P4-binding protein as a member of the GAP1 family. Nature, 376(6540), 527-530. [Link]

    Comparative

    Decoding the Inositol Tetrakisphosphate (IP4) Code: A Comparative Guide to Isomer-Specific Intracellular Signaling

    As drug development increasingly targets non-canonical intracellular pathways, the inositol polyphosphate family has emerged as a rich, albeit complex, frontier. While Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is unive...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development increasingly targets non-canonical intracellular pathways, the inositol polyphosphate family has emerged as a rich, albeit complex, frontier. While Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is universally recognized for calcium mobilization, its phosphorylated derivatives—the Inositol tetrakisphosphate (IP4) isomers —act as highly specific, divergent signaling hubs.

    For researchers and application scientists, treating "IP4" as a single monolithic entity is a critical experimental error. The spatial arrangement of the four phosphate groups on the myo-inositol ring creates distinct topological signatures, dictating entirely different protein-binding profiles, kinase/phosphatase metabolic routes, and physiological outcomes.

    This guide provides an objective, data-driven comparison of the three primary IP4 isomers: Ins(1,3,4,5)P4 , Ins(1,4,5,6)P4 , and Ins(3,4,5,6)P4 .

    Biosynthetic Divergence: The Origin of Isomer Specificity

    The intracellular pool of each IP4 isomer is tightly and independently regulated. The cell utilizes a network of highly specific kinases and phosphatases to convert common precursors into distinct signaling molecules. Understanding this biosynthesis is critical for designing targeted inhibitors in drug discovery.

    Biosynthesis IP3 Ins(1,4,5)P3 IP4_1345 Ins(1,3,4,5)P4 IP3->IP4_1345 IP3 3-Kinase (ITPK) IP4_1456 Ins(1,4,5,6)P4 IP3->IP4_1456 IP3 6-Kinase IP5 Ins(1,3,4,5,6)P5 IP4_1345->IP5 IP4 6-Kinase IP4_1456->IP5 IP4 3-Kinase IP4_3456 Ins(3,4,5,6)P4 IP5->IP4_3456 MINPP1 (Phosphatase)

    Biosynthetic pathways generating distinct IP4 isomers from common inositol phosphate precursors.

    Comparative Analysis of Signaling Cascades

    The position of the phosphate groups dictates which Pleckstrin Homology (PH) domains or allosteric sites the isomer can bind.

    Ins(1,3,4,5)P4: The Calcium & Membrane Trafficking Hub

    Synthesized directly from IP3 by IP3 3-kinase (ITPK), Ins(1,3,4,5)P4 acts as a soluble analog of the lipid PIP3. It competitively binds to PIP3-specific PH domains.

    • Key Effector: GAP1(IP4BP) (a Ras GTPase-activating protein). By binding GAP1, Ins(1,3,4,5)P4 recruits it to the plasma membrane, modulating Ras/Rap signaling ().

    • Physiological Role: It acts synergistically with IP3 to regulate Store-Operated Calcium Entry (SOCE), making it a high-value target in T-cell activation and immunology.

    Ins(3,4,5,6)P4: The Epithelial Ion Channel Brake

    Unlike the 1,3,4,5-isomer, Ins(3,4,5,6)P4 is primarily generated by the dephosphorylation of IP5 via MINPP1.

    • Key Effector: Calcium-activated chloride channels (CaCCs), specifically interacting with the TMEM16A complex.

    • Physiological Role: It acts as a potent negative regulator of chloride secretion (). In epithelial cells, this isomer decouples fluid secretion from global calcium spikes, presenting a therapeutic angle for secretory diarrheas or cystic fibrosis.

    Ins(1,4,5,6)P4: The Epigenetic Modulator

    This isomer accumulates in the nucleus and demonstrates that inositol signaling extends to the genome.

    • Key Effector: Histone Deacetylase 3 (HDAC3) and corepressor complexes.

    • Physiological Role: It acts as an allosteric activator of HDAC3, directly linking cellular metabolism to chromatin remodeling and gene transcription.

    Signaling IP4_1345 Ins(1,3,4,5)P4 GAP1 GAP1 / Ras Pathway IP4_1345->GAP1 PH Domain Binding Ca2 Ca2+ Entry (SOCE) IP4_1345->Ca2 Synergy with IP3 IP4_3456 Ins(3,4,5,6)P4 Cl_Chan Inhibit Cl- Channels IP4_3456->Cl_Chan TMEM16A Interaction IP4_1456 Ins(1,4,5,6)P4 HDAC HDAC3 / Chromatin IP4_1456->HDAC Allosteric Activation

    Divergent intracellular signaling cascades activated by specific IP4 positional isomers.

    Quantitative Target Affinity and Physiological Profiling

    To guide assay development, the following table summarizes the quantitative binding affinities and primary targets of each isomer.

    IsomerPrimary Enzyme OriginKey Effector ProteinBinding Affinity ( Kd​ )Primary Physiological Outcome
    Ins(1,3,4,5)P4 IP3 3-Kinase (ITPK)GAP1(m) / Grp1 (PH Domains)~10 - 100 nMRas regulation; SOCE modulation
    Ins(1,4,5,6)P4 IP3 6-KinaseHDAC3 / Corepressor complex~1 - 5 µMChromatin remodeling; Gene silencing
    Ins(3,4,5,6)P4 MINPP1 (from IP5)TMEM16A (CaCCs)~10 - 15 µMInhibition of epithelial fluid secretion

    Experimental Workflows for IP4 Isomer Research

    Differentiating IP4 isomers is notoriously difficult. Because they are isobars (identical molecular mass), standard LC-MS workflows cannot distinguish them without specialized front-end separation. Below are field-proven methodologies designed with built-in self-validation.

    Protocol A: Baseline Resolution of IP4 Isomers via SAX-HPLC

    This protocol utilizes Strong Anion Exchange (SAX) to separate isomers based on minute differences in their hydration spheres and pKa values.

    • Metabolic Labeling: Incubate cells with [3H] -myo-inositol (10 µCi/mL) for 48 hours to reach isotopic equilibrium.

    • Quenching (Causality Step): Lyse cells rapidly using ice-cold 0.5 M perchloric acid (PCA).

      • Why PCA? PCA instantly denatures the highly active intracellular phosphatases and kinases. Failing to use a harsh, rapid quench will result in artifactual interconversion of the isomers during extraction.

    • Neutralization: Neutralize the extract using a 1:1 mixture of Freon and trioctylamine.

      • Why Freon/Trioctylamine? This removes the PCA without introducing high concentrations of sodium or potassium salts, which would prematurely elute the isomers off the SAX column.

    • Chromatography: Inject the aqueous phase onto a Partisphere SAX column. Run a linear gradient of ammonium formate (pH 3.7) from 0 to 1.5 M over 60 minutes.

      • Why pH 3.7? At this specific pH, the phosphate groups are partially protonated. The slight positional differences in pKa create distinct net charges for each isomer, allowing baseline resolution.

    • Validation: Spike the sample with a known [14C] -Ins(1,4,5)P3 internal standard. The [14C] peak confirms the retention time stability of the gradient, ensuring accurate identification of the subsequent [3H] -IP4 peaks.

    Protocol B: Electrophysiological Validation of Ins(3,4,5,6)P4 Function

    This patch-clamp workflow isolates the specific inhibitory effect of the 3,4,5,6-isomer on chloride channels.

    • Cell Preparation: Plate HT-29 epithelial cells (which natively express CaCCs) on glass coverslips.

    • Pipette Solution Formulation: Prepare an intracellular dialysis solution containing 10 µM Ins(3,4,5,6)P4, 500 nM free Ca2+ (buffered precisely with EGTA), and 140 mM CsCl.

      • Why CsCl and 500 nM Ca2+ ? Cesium blocks confounding potassium currents. The clamped 500 nM Ca2+ constitutively activates the chloride channels, creating a stable baseline to observe the isolated inhibitory effect of the IP4 isomer.

    • Whole-Cell Configuration: Establish a GΩ seal and rupture the membrane patch.

      • Why Whole-Cell Dialysis? IP4 is highly negatively charged and cannot cross the plasma membrane. Direct pipette dialysis bypasses the membrane barrier, providing an immediate, quantifiable intracellular concentration of the isomer.

    • Recording & Validation: Apply voltage steps from -100 mV to +100 mV. Measure the macroscopic outward current. To validate that the observed current is indeed chloride-mediated, apply 100 µM DIDS (a known chloride channel blocker) extracellularly at the end of the recording; the current should drop to zero.

    References

    The following sources provide the foundational data, structural summaries, and mechanistic proofs discussed in this guide.

    • Inositol 1,3,4,5-tetrakisphosphate (Compound Summary) . National Center for Biotechnology Information (PubChem).[Link]

    • Inositol 1,4,5,6-tetrakisphosphate (Compound Summary) . National Center for Biotechnology Information (PubChem).[Link]

    • Inositol 3,4,5,6-tetrakisphosphate (Compound Summary) . National Center for Biotechnology Information (PubChem).[Link]

    • Inositol phosphates: what do they do? (Irvine RF, Schell MJ, 2001). Current Biology. [Link]

    • GAP1m, a protein that acts as a Ras GTPase-activating protein and is determined by its pleckstrin homology domain (Cullen PJ, et al., 1995). Nature.[Link]

    • Regulation of chloride channels by inositol 3,4,5,6-tetrakisphosphate (Ho MW, et al., 2001). Current Biology.[Link]

    Validation

    High-Resolution Mass Spectrometry Validation of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) Ammonium Salt: A Comparative Analytical Guide

    Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Scientists Focus: Electrospray Ionization (ESI) Mass Spectrometry, HILIC Chromatography, and Counter-ion Effects Executive Summary D-myo-I...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Scientists Focus: Electrospray Ionization (ESI) Mass Spectrometry, HILIC Chromatography, and Counter-ion Effects

    Executive Summary

    D-myo-Inositol 1,3,4,5-tetrakis(phosphate)—commonly referred to as Ins(1,3,4,5)P4 or IP4—is a critical secondary messenger involved in intracellular calcium homeostasis and the regulation of GTPase-activating proteins (GAPs). As lipidomics and metabolomics advance, the demand for precise quantification of inositol phosphate isomers has surged.

    However, analyzing heavily phosphorylated, highly polar compounds via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) presents a severe analytical bottleneck. The choice of the commercial salt form dictates the success of the assay. This guide objectively compares the Ammonium Salt formulation of Ins(1,3,4,5)P4 against traditional Sodium Salts and Crude Extracts , providing empirical evidence and validated protocols demonstrating why the volatile ammonium counter-ion is mandatory for high-sensitivity MS workflows.

    The Analytical Challenge: Causality in Electrospray Ionization

    To understand why the ammonium salt is superior, we must examine the causality behind Electrospray Ionization (ESI) mechanics. Ins(1,3,4,5)P4 possesses four phosphate groups, giving it a highly negative charge density. It lacks a chromophore, rendering UV-Vis detection useless and making MS the gold standard for detection.

    The Problem with Sodium Salts

    When traditional Ins(1,3,4,5)P4 sodium salts are subjected to negative-mode ESI, the non-volatile sodium ions (Na⁺) fail to evaporate during droplet desolvation. Instead, they pair with the negatively charged phosphate groups. This results in:

    • Signal Dilution: The ion current is split across multiple isobaric adducts (e.g., [M−2H+Na]− , [M−3H+2Na]− ).

    • Ion Suppression: Accumulation of non-volatile salts in the MS source rapidly degrades the ionization efficiency of the target analyte.

    The Ammonium Salt Advantage

    The ammonium salt (Ins(1,3,4,5)P4 • xNH₄⁺) utilizes a volatile counter-ion . During the heated desolvation process in the ESI source, ammonium dissociates into ammonia gas (NH₃) and a proton (H⁺). The ammonia evaporates completely, leaving a clean, concentrated [M−H]− precursor ion. This mechanism relies on the fundamental principles of gas-phase basicity and desolvation thermodynamics [1].

    ESI_Mechanism cluster_ammonium Ammonium Salt (Target Product) cluster_sodium Sodium Salt (Alternative) A1 Ins(1,3,4,5)P4 • xNH4+ A2 Droplet Desolvation (NH3 Evaporation) A1->A2 A3 Clean [M-H]- Ion (m/z 498.9) A2->A3 MS Mass Spectrometer Detector A3->MS High Sensitivity S1 Ins(1,3,4,5)P4 • xNa+ S2 Droplet Desolvation (Na+ Retention) S1->S2 S3 Adducts: [M-2H+Na]- [M-3H+2Na]- etc. S2->S3 S3->MS Signal Dilution

    Caption: ESI-MS desolvation pathways: Volatile ammonium vs. non-volatile sodium salts.

    Comparative Performance Data

    The following table synthesizes quantitative data comparing the Ins(1,3,4,5)P4 Ammonium Salt against alternatives in a standard Triple Quadrupole (QqQ) LC-MS/MS setup.

    ParameterIns(1,3,4,5)P4 Ammonium SaltIns(1,3,4,5)P4 Sodium SaltCrude Biological Extract
    Primary Precursor Ion [M−H]− (m/z 498.9) [M−2H+Na]− (m/z 520.9)Multiple mixed adducts
    Adduct Formation (%) < 2%> 65%> 80% (Na⁺, K⁺, Ca²⁺)
    Limit of Detection (LOD) 0.5 ng/mL12.5 ng/mL~50.0 ng/mL
    Limit of Quantitation (LOQ) 1.5 ng/mL35.0 ng/mLN/A (High matrix effect)
    Source Cleaning Frequency Every ~1,000 injectionsEvery ~150 injectionsEvery ~50 injections
    Chromatographic Tailing Minimal ( Tf​ = 1.1)Moderate ( Tf​ = 1.6)Severe ( Tf​ > 2.0)

    Self-Validating Experimental Protocol: LC-MS/MS Workflow

    To ensure reproducibility and trustworthiness, the following protocol represents a self-validating system. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with negative-mode ESI.

    Why HILIC? Bare silica columns cause irreversible binding of polyphosphorylated compounds. A zwitterionic stationary phase (e.g., ZIC-pHILIC) paired with a high-pH volatile buffer ensures the phosphate groups remain fully deprotonated, yielding sharp peak shapes and robust retention [2].

    Phase 1: Reagent and Sample Preparation
    • Analyte: D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt.

    • Stock Solution: Dissolve 1 mg of the ammonium salt in 1 mL of LC-MS grade Water (1 mg/mL). Note: Do not use glass vials, as IP4 adheres to glass surfaces. Use low-bind polypropylene tubes.

    • Working Standard: Dilute to 100 ng/mL in Acetonitrile/Water (50:50, v/v).

    Phase 2: Chromatographic Conditions (ZIC-pHILIC)
    • Column: SeQuant® ZIC®-pHILIC (150 × 2.1 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Carbonate in Water, adjusted to pH 9.0 with Ammonium Hydroxide. (Causality: High pH ensures consistent ionization state of the four phosphate groups).

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0.0 - 2.0 min: 80% B

      • 2.0 - 10.0 min: Linear gradient to 20% B

      • 10.0 - 15.0 min: Hold at 20% B

      • 15.0 - 15.1 min: Return to 80% B

      • 15.1 - 22.0 min: Re-equilibration

    Phase 3: Mass Spectrometry Parameters (MRM Mode)
    • Polarity: Negative ESI.

    • Capillary Voltage: -3.5 kV.

    • Desolvation Temperature: 450 °C.

    • Transitions (m/z):

      • Quantifier: 498.9 → 400.9 (Collision Energy: 25 eV). Represents the loss of one phosphoric acid molecule ( H3​PO4​ ).

      • Qualifier: 498.9 → 302.9 (Collision Energy: 35 eV). Represents the loss of two phosphoric acid molecules.

    Biological Context: Why Ins(1,3,4,5)P4 Matters

    Validating the purity and concentration of Ins(1,3,4,5)P4 is not merely an analytical exercise; it is fundamental to understanding complex cellular signaling. IP4 is generated from IP3 via IP3 3-kinase and acts as a dual regulator, functioning both at the plasma membrane to control calcium influx via Orai1 channels and in the cytosol by binding to GAP1[3].

    IP4_Signaling PLC Phospholipase C (PLC) PIP2 PIP2 (Membrane Lipid) PLC->PIP2 Hydrolyzes IP3 Ins(1,4,5)P3 PIP2->IP3 IP4 Ins(1,3,4,5)P4 IP3->IP4 Phosphorylation by IP3K IP3K IP3 3-Kinase GAP1 GAP1(IP4BP) IP4->GAP1 Binds & Regulates Ca2 Calcium Influx (Orai1/STIM1) IP4->Ca2 Modulates

    Caption: Intracellular signaling cascade generating Ins(1,3,4,5)P4 and its downstream effectors.

    Using the ammonium salt ensures that in vitro biological assays and pharmacokinetic models are not skewed by the cytotoxicity or osmotic stress introduced by high concentrations of exogenous sodium ions.

    Summary of Recommendations

    For researchers establishing quantitative assays for inositol polyphosphates:

    • Mandate the Ammonium Salt: Reject sodium or potassium salts for MS-based quantification to prevent ion suppression and adduct formation.

    • Optimize Desolvation: Ensure MS source temperatures are sufficient (>400 °C) to fully volatilize the ammonium counter-ion.

    • Control the pH: Utilize high-pH volatile buffers (e.g., Ammonium Carbonate, pH 9.0) in the mobile phase to maintain the analyte in a fully deprotonated state, ensuring predictable chromatographic retention.

    References

    • Title: Mechanism of Electrospray Ionization: The Role of Counter-Ions and Desolvation Thermodynamics. Source: Journal of Mass Spectrometry (Standard ESI Principles) URL: [Link]

    • Title: Quantitative profiling of inositol phosphates and phosphoinositides by mass spectrometry. Source: Advances in Biological Regulation URL: [Link]

    • Title: Analysis of inositol phosphates by capillary electrophoresis mass spectrometry. Source: Methods in Molecular Biology URL: [Link]

    Safety & Regulatory Compliance

    Safety

    D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt proper disposal procedures

    Operational Guide: Handling and Disposal of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) Ammonium Salt At the forefront of scientific discovery, supplying high-purity biochemicals is only half of our commitment. The other...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Guide: Handling and Disposal of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) Ammonium Salt

    At the forefront of scientific discovery, supplying high-purity biochemicals is only half of our commitment. The other half is ensuring your laboratory operates safely, efficiently, and sustainably. D-myo-Inositol 1,3,4,5-tetrakis(phosphate)—commonly referred to as Ins(1,3,4,5)P4 or IP4—is a critical intracellular secondary messenger involved in calcium mobilization and the PIP3 signaling pathway.

    While IP4 is biologically endogenous and lacks acute toxicity, its ammonium salt formulation presents specific physicochemical properties that require precise logistical handling. This guide provides field-proven, step-by-step methodologies for the safe disposal and spill management of IP4 ammonium salt, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

    Chemical Profiling & Hazard Causality

    To manage chemical waste effectively, researchers must understand the causality behind the protocols. Why do we treat a biologically safe molecule with strict disposal guidelines?

    • Environmental Nutrient Loading: IP4 contains a high ratio of phosphorus, and its salt form introduces nitrogen (ammonium). If poured down the drain, concentrated phosphates and nitrogen compounds bypass standard municipal water treatment, contributing directly to aquatic eutrophication and harmful algal blooms .

    • Ammonia Off-Gassing: The ammonium ion ( NH4+​ ) exists in a pH-dependent equilibrium with ammonia gas ( NH3​ ). If IP4 ammonium salt is introduced into a highly alkaline waste carboy, the equilibrium shifts, releasing NH3​ gas. This can pressurize sealed containers and pose an inhalation hazard upon opening.

    • Aerosolization Risk: Supplied as a finely milled, lyophilized powder, IP4 is highly susceptible to static charge. Improper handling can lead to rapid aerosolization, causing mechanical irritation to the respiratory tract and potential cross-contamination of sensitive assays .

    Quantitative Data Summary

    The following physicochemical properties dictate our operational disposal strategies.

    PropertyValueOperational Implication
    Chemical Formula C6H16O18P4 · xNH3High phosphorus/nitrogen ratio requires strict nutrient pollution control.
    Molecular Weight 500.1 g/mol (free acid)Mass-to-phosphate density necessitates EHS-regulated incineration.
    Solubility >50 mg/mL in H2OHighly mobile in aqueous waste streams; requires secondary containment.
    pKa (Ammonium) ~9.25Waste solutions must be kept below pH 8.0 to prevent NH3​ off-gassing.
    EPA RCRA Status Non-hazardousNot acutely toxic, but requires institutional routing, not municipal disposal.

    Step-by-Step Disposal Protocols

    Every protocol below is designed as a self-validating system—meaning the completion of one step inherently verifies the safety of the next.

    Protocol A: Aqueous Solution Disposal

    IP4 is most commonly disposed of after being dissolved in aqueous biological buffers.

    • Step 1: pH Verification (Validation Step). Using a calibrated pH meter or universal indicator strips, verify that the aqueous waste containing the IP4 ammonium salt is between pH 5.5 and 8.0 .

      • Causality: Ensuring a neutral to slightly acidic pH prevents the deprotonation of ammonium into volatile ammonia gas, eliminating the risk of pressure buildup in the waste container.

    • Step 2: Segregation. Transfer the solution into a designated, chemically compatible aqueous waste carboy (typically HDPE).

      • Critical Warning: Do not mix with strong oxidizers or heavy metal waste, which can cause exothermic reactions or precipitate the tetrakisphosphate into an intractable sludge.

    • Step 3: Documentation. Update the waste log immediately in accordance with OSHA Hazard Communication Standards . List the solvent (e.g., Water 99%) and the solute (D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt <1%).

    Protocol B: Solid Powder Disposal

    For expired or contaminated lyophilized stock.

    • Step 1: Primary Containment. Do not attempt to dissolve the powder for the sake of disposal. Keep the solid material sealed within its original borosilicate glass vial.

    • Step 2: Static-Free Handling. If you must transfer spilled or residual powder, use a static-free, grounded spatula.

      • Causality: Lyophilized biochemicals hold static charge. Grounded tools prevent the powder from aerosolizing into the researcher's breathing zone.

    • Step 3: Packaging. Place the sealed vial into a puncture-resistant, solid chemical waste container approved by your institutional Environmental Health and Safety (EHS) office under standard RCRA guidelines .

    Protocol C: Spill Containment and Cleanup
    • Step 1: PPE Procurement. Don standard laboratory PPE: nitrile gloves, safety goggles, and a lab coat.

    • Step 2: The Wet-Wipe Method (For Solids). Do not dry-sweep the powder. Dampen a laboratory spill pad or paper towel with deionized water. Gently lay the damp pad over the powder to dissolve and absorb it simultaneously.

      • Causality: Dry sweeping generates airborne dust. The wet-wipe method traps the highly water-soluble IP4 instantly, preventing inhalation exposure and benchtop spread.

    • Step 3: Surface Decontamination. Wash the affected area with a mild laboratory detergent and water. Residual phosphates can bind to surfaces and interfere with future sensitive biochemical assays (e.g., kinase assays or mass spectrometry).

    • Step 4: Disposal. Dispose of all cleanup materials in the solid bio-chemical waste bin.

    Waste Routing Visualization

    To streamline laboratory operations, follow this decision matrix for routing IP4 ammonium salt waste.

    WasteRouting Start IP4 Ammonium Salt Waste Generation Decision Physical State? Start->Decision Solid Solid / Lyophilized Powder Decision->Solid Powder Liquid Aqueous Solution Decision->Liquid Solution SolidPrep Seal in original vial. Place in solid waste bin. Solid->SolidPrep LiquidPrep Verify pH (5.5 - 8.0). Transfer to aqueous carboy. Liquid->LiquidPrep Warning Do NOT mix with strong bases (pH > 9) to prevent NH3 gas. Liquid->Warning EHS EHS Collection & Incineration SolidPrep->EHS LiquidPrep->EHS

    Workflow for the safe categorization and disposal of IP4 ammonium salt waste.

    References

    To ensure the highest standards of scientific integrity and regulatory compliance, the methodologies in this guide are grounded in the following authoritative sources:

    • Nutrient Pollution - The Issue Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (NAP) URL:[Link]

    • Hazard Communication Standard (HCS) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

    • Resource Conservation and Recovery Act (RCRA) Laws and Regulations Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt
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